Tripalmitolein
Description
1,2,3-tripalmitoleoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with palmitoleic acid. It derives from a palmitoleic acid.
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWNZXOCSYJQL-BUTYCLJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021950 | |
| Record name | Tripalmitolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20246-55-3, 30773-83-2 | |
| Record name | Tripalmitolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripalmitolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripalmitolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPALMITOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Nexus of Lipid Metabolism: An In-depth Technical Guide to Tripalmitolein Biosynthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triglyceride composed of three palmitoleic acid moieties, plays a significant role in cellular energy storage and lipid signaling. Its synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of mammalian cells. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymes, their regulation, and the cellular context of this fundamental metabolic process. The information presented herein is intended to serve as a valuable resource for researchers investigating lipid metabolism and professionals involved in the development of therapeutic agents targeting metabolic diseases.
Core Biosynthesis Pathway of this compound
The synthesis of this compound from palmitic acid involves two principal enzymatic steps: the desaturation of palmitic acid to form palmitoleic acid, and the subsequent esterification of palmitoleic acid to a glycerol backbone to form the triglyceride.
Desaturation of Palmitoyl-CoA by Stearoyl-CoA Desaturase 1 (SCD1)
The initial and rate-limiting step in the formation of palmitoleic acid is the desaturation of palmitoyl-CoA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum (ER).[1] SCD1 introduces a single double bond between carbons 9 and 10 of the fatty acyl-CoA substrate.[2]
The reaction requires molecular oxygen, NAD(P)H, and the electron transport components cytochrome b5 and cytochrome b5 reductase.[2] The overall reaction is as follows:
Palmitoyl-CoA + NAD(P)H + H+ + O2 → Palmitoleoyl-CoA + NAD(P)+ + 2H2O
Triglyceride Synthesis via the Glycerol-3-Phosphate Pathway
The newly synthesized palmitoleoyl-CoA enters the glycerol-3-phosphate pathway for triglyceride synthesis. This pathway involves a series of acylation reactions that sequentially add fatty acyl-CoAs to a glycerol-3-phosphate backbone. While various fatty acids can be incorporated, the synthesis of this compound specifically utilizes three molecules of palmitoleoyl-CoA. The key enzymes in this pathway are also primarily located in the ER.[3]
The steps are as follows:
-
Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA (in this case, palmitoleoyl-CoA) to form lysophosphatidic acid.
-
Acylglycerol-phosphate acyltransferase (AGPAT): Adds a second fatty acyl-CoA (palmitoleoyl-CoA) at the sn-2 position of lysophosphatidic acid to produce phosphatidic acid.
-
Phosphatidic acid phosphatase (PAP), also known as lipin: Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).
-
Diacylglycerol O-acyltransferase (DGAT): Catalyzes the final and committed step in triglyceride synthesis, adding the third fatty acyl-CoA (palmitoleoyl-CoA) to the diacylglycerol molecule to form triacylglycerol (this compound).[4]
Mammalian cells express two distinct DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties. Both enzymes are integral membrane proteins of the ER and catalyze the final step of triglyceride synthesis.
Cellular Localization and Regulation
The enzymes involved in this compound biosynthesis are strategically located within the cell to ensure efficient substrate channeling and regulation. The entire pathway is predominantly localized to the endoplasmic reticulum, with SCD1 and the DGAT enzymes being integral ER membrane proteins. This colocalization facilitates the direct transfer of the product of one reaction to the next enzyme in the pathway.
Regulation of this compound synthesis occurs at multiple levels, including transcriptional control of the key enzymes and allosteric regulation. The expression of lipogenic enzymes, including SCD1 and those in the triglyceride synthesis pathway, is regulated by nutrients and hormones. For instance, insulin is a potent inducer of lipogenic gene expression.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and inhibitors involved in this compound biosynthesis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/System |
| DGAT1 | Oleoyl-CoA | 14.6 ± 1.3 µM | 956.6 ± 36.1 nmol/mg/min | Human |
| DGAT1 | Stearoyl-CoA | 8.6 ± 1.3 µM | 839.4 ± 49.9 nmol/mg/min | Human |
| DGAT1 | Palmitoleoyl-CoA | 6.2 ± 0.9 µM | 838.6 ± 31.6 nmol/mg/min | Human |
| DGAT1 | Palmitoyl-CoA | 6.4 ± 1.1 µM | 767.8 ± 34.0 nmol/mg/min | Human |
| DGAT1 | Diolein | ~50 µM | - | Human |
| DGAT2 | Oleoyl-CoA | Lower than DGAT1 | - | Mammalian |
Data for DGAT1 from reference. Km for Diolein from reference. DGAT2 information from reference.
Table 2: IC50 Values for Selected SCD1 Inhibitors
| Inhibitor | IC50 (Human SCD1) | IC50 (Mouse SCD1) | IC50 (Rat SCD1) |
| MK-8245 | 1 nM | 3 nM | 3 nM |
| A-939572 | 37 nM | <4 nM | - |
| CAY10566 | 26 nM | 4.5 nM | - |
| SSI-4 | 1.9 nM (in vitro) | - | - |
| MF-438 | 2.3 nM | - | - |
| CVT-11127 | 410 nM (HepG2) | - | 210 nM (microsomal) |
| T-3764518 | 4.7 nM | - | - |
Data compiled from references.
Table 3: IC50 Values for Selected DGAT Inhibitors
| Inhibitor | Target | IC50 |
| A-922500 | Human DGAT1 | 9 nM |
| A-922500 | Mouse DGAT1 | 22 nM |
| T863 | Human DGAT1 | 17-49 nM |
| Diacylglycerol acyltransferase inhibitor-2 | DGAT2 | 3.7 nM |
| Apple Peel Extract | DGAT1 | 1.4 µg/mL |
| Grape Extract | DGAT1 | 5.6 µg/mL |
| Red Raspberry Leaf Extract | DGAT1 | 10.4 µg/mL |
| Apricot/Nectarine Extract | DGAT1 | 3.4 µg/mL |
Data compiled from references.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the this compound biosynthesis pathway.
Protocol 1: Oil Red O Staining for Lipid Droplet Visualization
Objective: To visualize neutral lipid droplets, including this compound, in cultured mammalian cells.
Materials:
-
Cultured mammalian cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution in distilled water, freshly prepared and filtered)
-
60% Isopropanol
-
Hematoxylin solution (for counterstaining nuclei)
-
Distilled water
-
Mounting medium
-
Microscope slides
Procedure:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-3 times with distilled water.
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.
-
Wash the cells thoroughly with distilled water.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue, if counterstained) using a light microscope.
Protocol 2: In Vitro DGAT Activity Assay
Objective: To measure the enzymatic activity of DGAT1 and DGAT2 in microsomal preparations.
Materials:
-
Microsomal fraction isolated from cells or tissues
-
Assay buffer: 100 mM Tris-HCl, pH 7.4
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
[1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
-
MgCl2
-
Bovine serum albumin (BSA)
-
Stop solution: Chloroform:Methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, MgCl2 (25 mM for DGAT1-specific activity), BSA, and DOG.
-
Add the microsomal protein (5-10 µg) to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution (chloroform:methanol).
-
Vortex the tubes and centrifuge to separate the phases.
-
Collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Air-dry the TLC plate and visualize the lipid spots (e.g., using iodine vapor or a phosphorimager).
-
Scrape the silica gel corresponding to the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the DGAT activity based on the incorporated radioactivity.
Protocol 3: Subcellular Fractionation for Endoplasmic Reticulum Isolation
Objective: To isolate the endoplasmic reticulum fraction from mammalian cells to study the localization and activity of this compound biosynthesis enzymes.
Materials:
-
Cultured mammalian cells
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Sucrose solutions of varying densities for gradient centrifugation
-
Buffer for resuspension of the ER fraction
Procedure:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve efficient cell lysis without damaging organelles.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) and centrifuge it at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Carefully collect the supernatant, which contains the microsomal fraction (including the ER) and the cytosol.
-
Layer the supernatant onto a discontinuous sucrose gradient (e.g., layers of 1.5 M, 1.3 M, and 1.15 M sucrose).
-
Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g for 2 hours at 4°C).
-
The ER fraction will band at the interface between specific sucrose layers. Carefully collect the ER fraction using a syringe.
-
Dilute the collected ER fraction with buffer and pellet the ER membranes by another round of ultracentrifugation.
-
Resuspend the final ER pellet in a suitable buffer for downstream applications such as western blotting or enzyme activity assays.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: Core biosynthesis pathway of this compound in mammalian cells.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The biosynthesis of this compound is a tightly regulated and compartmentalized process that is central to cellular lipid homeostasis. Understanding the intricacies of this pathway, from the key enzymatic players to the experimental methodologies used for its investigation, is crucial for advancing our knowledge of metabolic health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core pathway, quantitative data, and practical experimental protocols to facilitate further exploration in this critical area of biomedical research.
References
A Technical Guide to the Natural Sources and Occurrence of Tripalmitolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, occurrence, and biochemical pathways associated with tripalmitolein. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.
Natural Occurrence and Quantitative Data
This compound, a triacylglycerol composed of three palmitoleic acid units esterified to a glycerol backbone, is found in various natural sources, primarily in certain plant oils and animal fats.
Plant-Based Sources
The most significant plant-based source of this compound is the macadamia nut (Macadamia integrifolia and Macadamia tetraphylla). The oil extracted from these nuts is rich in monounsaturated fatty acids, with palmitoleic acid being a major component.[1][2][3][4][5] The concentration of palmitoleic acid, and consequently this compound, can vary between different cultivars.
Table 1: Palmitoleic Acid Content in Macadamia Nut Oil from Various Cultivars
| Cultivar/Variety | Palmitoleic Acid (C16:1) Content (%) | Reference |
| Various (15 cultivars in China) | 13.22 - 17.63 | |
| General | ~19 | |
| Nine varieties and hybrids | 24 - 36 |
Note: The this compound content is directly related to the abundance of palmitoleic acid in the total fatty acid profile.
Animal-Based Sources
This compound is also present in the adipose tissue of various animals. The composition of triacylglycerols in animal fat can be influenced by diet. While specific quantitative data for this compound in animal fats is less commonly reported than for plant oils, the presence of palmitoleic acid in the fatty acid profile of animal adipose tissue indicates the occurrence of this compound.
Table 2: Palmitoleic Acid Content in Various Animal Fats
| Animal Source | Palmitoleic Acid (C16:1) Content (%) | Reference |
| Rat Adipose Tissue (diet-dependent) | Varies | |
| General Animal Adipose Tissue | Generally present in monounsaturated fatty acid profile |
Experimental Protocols
The extraction and quantification of this compound from natural sources involve several key laboratory procedures. The following outlines a general workflow from sample preparation to analysis.
Lipid Extraction
A common and effective method for extracting lipids from biological matrices is the Folch method or a modification thereof.
-
Objective: To isolate total lipids from the sample matrix.
-
Procedure:
-
Homogenize the sample (e.g., ground macadamia nuts, adipose tissue) in a chloroform:methanol (2:1, v/v) solution.
-
Agitate the mixture to ensure thorough lipid extraction.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge the mixture to separate the chloroform layer (containing lipids) from the aqueous-methanolic upper phase.
-
Collect the lower chloroform layer containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Triacylglycerol Separation and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of specific triacylglycerol species like this compound.
-
Objective: To separate and quantify this compound from the total lipid extract.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column is typically used for the separation of triacylglycerols.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water is commonly employed. The addition of a modifier like ammonium formate can improve ionization.
-
Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated or ammoniated adduct of this compound.
-
-
Quantification:
-
Prepare a standard curve using a certified this compound standard of known concentrations.
-
Inject the prepared lipid extract into the HPLC-MS system.
-
Identify the peak corresponding to this compound based on its retention time and m/z.
-
Integrate the peak area and quantify the concentration using the standard curve.
-
Signaling Pathways and Logical Relationships
This compound, like other triacylglycerols, is synthesized through the de novo triacylglycerol biosynthesis pathway , also known as the Kennedy pathway. This pathway is crucial for energy storage in the form of fat.
De Novo Triacylglycerol Biosynthesis Pathway
The synthesis of triacylglycerols occurs primarily in the endoplasmic reticulum and involves a series of enzymatic reactions.
Caption: De Novo Triacylglycerol Biosynthesis Pathway.
The key enzymatic steps in this pathway are:
-
Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the addition of an acyl-CoA (in this case, palmitoleoyl-CoA) to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid.
-
Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second acyl-CoA to the sn-2 position, producing phosphatidic acid.
-
Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from phosphatidic acid to yield diacylglycerol.
-
Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final acylation at the sn-3 position, forming the triacylglycerol molecule.
Experimental Workflow for this compound Quantification
The logical flow of an experiment to quantify this compound in a natural source is depicted below.
Caption: Workflow for this compound Quantification.
References
- 1. Comparative Study of Chemical Compositions and Antioxidant Capacities of Oils Obtained from 15 Macadamia (Macadamia integrifolia) Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acids profile of oil from nine varieties of Macadamia nut [agris.fao.org]
- 3. Macadamia oil - Wikipedia [en.wikipedia.org]
- 4. hort [journals.ashs.org]
- 5. Macadamia_oil [chemeurope.com]
The Biological Functions of Tripalmitolein in Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride composed of a glycerol backbone esterified with three molecules of the monounsaturated omega-7 fatty acid, palmitoleic acid (16:1n7). As a component of body fat and certain dietary sources, this compound serves as a dense energy reserve. Beyond its role in energy storage, the metabolic fate of this compound, particularly the liberation of palmitoleic acid, positions it as a modulator of key metabolic pathways. This technical guide provides a comprehensive overview of the biological functions of this compound in metabolism, with a focus on its impact on lipid metabolism, glucose homeostasis, and related signaling pathways. While direct research on this compound is limited, this guide synthesizes available data and extrapolates from the well-documented effects of its constituent fatty acid, palmitoleic acid.
Core Biological Functions in Metabolism
This compound's primary role is as a storage form of energy in adipose tissue.[1] During periods of energy demand, it undergoes lipolysis to release glycerol and palmitoleic acid into circulation.[1] Palmitoleic acid can then be taken up by various tissues, such as skeletal muscle and liver, to be used as an energy source through beta-oxidation.
Emerging research suggests that palmitoleic acid, the active component of this compound, may also function as a "lipokine," an adipose tissue-derived lipid hormone that communicates with distant organs to regulate systemic metabolism.[2][3] This signaling role links adipose tissue health to whole-body metabolic homeostasis.
Quantitative Data on Metabolic Effects
Due to a scarcity of studies specifically investigating this compound, the following tables summarize quantitative data from studies on its constituent fatty acid, palmitoleic acid. These findings provide insights into the potential metabolic impact of this compound upon its hydrolysis.
Table 1: Effects of Palmitoleic Acid on Adipocyte Lipolysis and Glucose Uptake
| Parameter | Cell Type | Treatment | Effect | Fold Change / % Change | Reference |
| Basal Lipolysis | 3T3-L1 Adipocytes | Palmitoleic Acid (16:1n7) | Increased | Not specified | [4] |
| Stimulated Lipolysis | 3T3-L1 Adipocytes | Palmitoleic Acid (16:1n7) + Isoproterenol | Increased | Not specified | |
| Basal Glucose Uptake | Rat L6 Myotubes | Palmitoleic Acid | Increased | ~2-fold | |
| Insulin-Stimulated Glucose Uptake | Rat L6 Myotubes | Palmitate + Palmitoleate | Palmitoleate rescued palmitate-induced inhibition | Not specified | |
| Glucose Oxidation | Rat L6 Myotubes | Palmitoleic Acid | Increased | Not specified | |
| Glycogen Synthesis | Rat L6 Myotubes | Palmitoleic Acid | Increased | Not specified |
Table 2: Effects of Palmitoleic Acid Supplementation on Plasma Lipids and Inflammatory Markers in Humans
| Parameter | Study Population | Treatment | Duration | Change from Baseline | Reference |
| Triglycerides | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↓ 30.2 mg/dL | |
| LDL-C | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↓ 8.9 mg/dL | |
| HDL-C | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↑ 2.4 mg/dL | |
| hs-CRP | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↓ 1.9 mg/L |
Signaling Pathways
The metabolic effects of this compound are largely mediated by the signaling actions of its constituent fatty acid, palmitoleic acid. Two key pathways implicated are the mTOR and PPAR signaling cascades.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Palmitic acid, a saturated fatty acid, has been shown to activate mTORC1, leading to downstream effects on protein synthesis and lipid metabolism. Oleate, a monounsaturated fatty acid, can counteract some of the palmitate-induced effects on mTOR signaling. While direct evidence for this compound is lacking, its hydrolysis product, palmitoleic acid, as a monounsaturated fatty acid, may modulate mTOR signaling, potentially influencing processes like lipogenesis and adipocyte differentiation.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation. PPARγ is a master regulator of adipogenesis. Palmitoleic acid has been shown to be a ligand for PPARα, leading to increased lipolysis in adipocytes. This suggests that this compound, by providing a source of palmitoleic acid, can influence gene expression programs controlled by PPARs.
Experimental Protocols
The following protocols are standard methods used to investigate the metabolic effects of lipids like this compound.
In Vitro Lipolysis Assay
This protocol measures the rate of triglyceride hydrolysis by lipases.
Materials:
-
This compound
-
Porcine pancreatic lipase
-
Bile salts (e.g., sodium taurocholate)
-
Phosphatidylcholine
-
Tris-HCl buffer (pH 8.0)
-
CaCl₂
-
Free Fatty Acid (FFA) quantification kit or titration equipment
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., ethanol).
-
Mix this compound, phosphatidylcholine, and bile salts in a glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in Tris-HCl buffer and sonicate on ice to create a stable emulsion.
-
-
Lipolysis Reaction:
-
Pre-warm the substrate emulsion to 37°C.
-
Add CaCl₂ to the emulsion.
-
Initiate the reaction by adding pancreatic lipase.
-
Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Free Fatty Acids:
-
At various time points, collect aliquots of the reaction mixture.
-
Stop the reaction by adding a lipase inhibitor or by heat inactivation.
-
Quantify the released FFAs using a commercial colorimetric assay kit according to the manufacturer's instructions or by titration with NaOH.
-
-
Data Analysis:
-
Calculate the rate of FFA release over time to determine the lipolytic rate.
-
Cellular Glucose Uptake Assay
This protocol measures the uptake of glucose into cultured cells, such as adipocytes or myotubes.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes)
-
This compound (or palmitoleic acid)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Cytochalasin B (as a negative control for transporter-mediated uptake)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Culture cells to the desired differentiation state.
-
Treat the cells with this compound (or palmitoleic acid) for a specified duration.
-
Serum-starve the cells before the assay.
-
-
Insulin Stimulation:
-
Wash the cells with KRH buffer.
-
Incubate the cells with or without insulin for a defined period to stimulate glucose uptake.
-
-
Glucose Uptake Measurement:
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG to the cells.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells.
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration of the cell lysate.
-
Compare glucose uptake between different treatment groups.
-
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a general workflow for the quantification of this compound in plasma or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow:
References
- 1. Regulation of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to Tripalmitolein for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of tripalmitolein, a triglyceride of significant interest in various research and development fields. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its role in key metabolic pathways.
Core Properties of this compound
This compound is a triglyceride formed from the esterification of three molecules of palmitoleic acid to a glycerol backbone.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20246-55-3 | [2] |
| Molecular Formula | C₅₁H₉₂O₆ | [1][2] |
| Molecular Weight | 801.27 g/mol | [2] |
| Synonyms | Glyceryl tripalmitoleate, Palmitoleic acid triglyceride, TG(16:1/16:1/16:1) |
Experimental Protocols
This section details the methodologies for the enzymatic synthesis, purification, and analysis of this compound, crucial for researchers working with this molecule.
Enzymatic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through enzymatic esterification, which offers high specificity and milder reaction conditions compared to chemical synthesis.
Materials:
-
Palmitoleic acid
-
Glycerol
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Solvent (e.g., n-hexane, or solvent-free system)
-
Molecular sieves
-
Stirred tank reactor with temperature control
Protocol:
-
Reactant Preparation: A molar excess of palmitoleic acid to glycerol (e.g., 3.5:1) is used to drive the reaction towards triglyceride formation.
-
Reaction Setup: The reactants are combined in the stirred tank reactor. For a solvent-based reaction, n-hexane is added. For a solvent-free system, the reactants are mixed directly.
-
Enzyme Addition: The immobilized lipase is added to the reaction mixture. The enzyme loading is typically optimized (e.g., 10-15% by weight of substrates).
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 50-60°C) with constant stirring. A vacuum can be applied to remove the water produced during the esterification, which helps to shift the equilibrium towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration for potential reuse.
-
Product Isolation: The crude product, containing this compound, unreacted fatty acids, and partial glycerides, is then subjected to purification.
Purification of this compound by Column Chromatography
Column chromatography is a widely used technique for the purification of triglycerides from a reaction mixture or a natural extract.
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh) or Alumina
-
Solvents for elution (e.g., n-hexane, diethyl ether, ethyl acetate)
-
Glass chromatography column
-
Fraction collector
Protocol:
-
Column Packing: A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and poured into the glass column. The silica gel is allowed to settle, and the column is washed with the starting eluent.
-
Sample Loading: The crude this compound mixture is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel bed.
-
Elution: The separation is achieved by eluting the column with a solvent gradient of increasing polarity.
-
Non-polar lipids like unreacted fatty acid esters are eluted first with a non-polar solvent like n-hexane.
-
Triglycerides (this compound) are then eluted with a solvent mixture of intermediate polarity, such as a mixture of n-hexane and diethyl ether or ethyl acetate.
-
More polar compounds like mono- and diglycerides and free fatty acids are retained more strongly and are eluted with more polar solvent mixtures.
-
-
Fraction Collection: Eluted fractions are collected using a fraction collector.
-
Analysis of Fractions: The composition of each fraction is analyzed by TLC or GC to identify the fractions containing pure this compound.
-
Solvent Evaporation: The fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of triglycerides. For GC analysis, triglycerides are typically transesterified to their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
Purified this compound sample
-
Internal standard (e.g., a triglyceride with a fatty acid not present in the sample)
-
Methanolic HCl or BF₃-methanol for transesterification
-
n-Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column for FAMEs analysis)
Protocol:
-
Sample Preparation (Transesterification):
-
A known amount of the this compound sample and the internal standard are placed in a reaction vial.
-
Methanolic HCl or BF₃-methanol is added, and the vial is sealed and heated (e.g., at 60-80°C for 1-2 hours) to convert the triglyceride into fatty acid methyl esters.
-
After cooling, water and n-hexane are added to extract the FAMEs into the organic layer.
-
The hexane layer containing the FAMEs is collected for GC-MS analysis.
-
-
GC-MS Analysis:
-
An aliquot of the FAMEs solution is injected into the GC-MS.
-
The FAMEs are separated on the capillary column based on their boiling points and polarity.
-
The separated components are then ionized and detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.
-
The quantification of palmitoleic acid methyl ester is performed by comparing its peak area to that of the internal standard.
-
Signaling Pathways Involving this compound
This compound, as a triglyceride, is a key player in lipid metabolism. The two primary pathways governing its fate are the de novo triacylglycerol biosynthesis and lipolysis.
De Novo Triacylglycerol Biosynthesis
This pathway describes the synthesis of triglycerides from simpler precursors. It primarily occurs in the liver and adipose tissue.
Caption: De Novo Triacylglycerol (this compound) Biosynthesis Pathway.
Lipolysis
Lipolysis is the catabolic process of breaking down triglycerides into glycerol and free fatty acids, which can then be used for energy production. This process is tightly regulated by hormones.
Caption: Hormonal Regulation of Lipolysis in Adipocytes.
References
The Pivotal Role of Tripalmitolein in Cellular Energy Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of tripalmitolein, a monounsaturated triglyceride, in cellular energy storage. As a key component of lipid droplets, this compound is not merely a passive energy reserve but an active participant in metabolic signaling and cellular homeostasis. This document provides a comprehensive overview of its metabolism, regulation, and the experimental methodologies used to investigate its function, tailored for a scientific audience engaged in metabolic research and drug discovery.
Introduction: this compound as a High-Density Energy Reservoir
This compound is a triacylglycerol (TAG) formed from a glycerol backbone esterified with three molecules of palmitoleic acid (16:1n-7). Like other triglycerides, it is a highly efficient molecule for long-term energy storage due to its hydrophobic nature and reduced state, allowing for dense packing within lipid droplets without osmotic consequences.[1] The energy stored in the carbon-hydrogen bonds of its fatty acid chains is significantly greater per gram than that of carbohydrates.[1]
Table 1: Comparative Properties of Common Triglycerides
| Triglyceride | Molecular Formula | Molar Mass ( g/mol ) | Saturation | Key Precursor Fatty Acid |
| This compound | C51H92O6 | 801.3 | Monounsaturated | Palmitoleic Acid (16:1) |
| Tripalmitin | C51H98O6 | 807.3 | Saturated | Palmitic Acid (16:0) |
| Triolein | C57H104O6 | 885.4 | Monounsaturated | Oleic Acid (18:1) |
Biosynthesis and Storage of this compound
The synthesis of this compound is intrinsically linked to the de novo lipogenesis pathway and the activity of key enzymes that regulate fatty acid composition.
The Central Role of Stearoyl-CoA Desaturase 1 (SCD1)
The precursor for this compound, palmitoleic acid, is primarily synthesized from its saturated counterpart, palmitic acid, through the action of Stearoyl-CoA Desaturase 1 (SCD1).[2][3] SCD1 introduces a double bond at the delta-9 position of the fatty acyl-CoA chain, converting palmitoyl-CoA to palmitoleoyl-CoA.[3] The expression and activity of SCD1 are tightly regulated by dietary and hormonal signals, making it a critical control point in determining the saturation level of stored triglycerides.
Esterification and Lipid Droplet Formation
Following its synthesis, palmitoleoyl-CoA is esterified to a glycerol-3-phosphate backbone in a stepwise manner by a series of acyltransferases, including glycerol-3-phosphate acyltransferase (GPAT), acylglycerol-3-phosphate acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT). The final product, this compound, is stored within the hydrophobic core of lipid droplets, specialized organelles for neutral lipid storage.
Mobilization of this compound for Energy Production
During periods of energy demand, stored this compound is hydrolyzed in a process called lipolysis to release palmitoleic acid and glycerol. This process is catalyzed by a series of lipases with distinct substrate specificities.
Key Lipases in this compound Hydrolysis
-
Adipose Triglyceride Lipase (ATGL): ATGL initiates lipolysis by hydrolyzing the first fatty acid from the triglyceride backbone, showing a preference for long-chain fatty acids.
-
Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes diacylglycerols and also has activity against triacylglycerols and monoacylglycerols. Its activity is tightly regulated by hormones such as catecholamines and insulin.
-
Monoacylglycerol Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerols to release the final fatty acid and glycerol.
The liberated palmitoleic acid can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP generation.
Signaling Roles of Palmitoleic Acid
Beyond its role as an energy substrate, palmitoleic acid, the constituent fatty acid of this compound, has emerged as a lipokine with diverse signaling functions.
-
mTOR Signaling: Palmitoleic acid levels have been shown to be positively regulated by mTORC1 signaling, which in turn controls de novo lipogenesis through transcription factors like SREBP1c and the expression of enzymes such as SCD1.
-
Anti-inflammatory Effects: Palmitoleic acid can ameliorate pro-inflammatory responses induced by saturated fatty acids like palmitic acid, potentially through modulation of Toll-like receptor 4 (TLR4) signaling pathways.
-
Insulin Sensitivity: Studies suggest that palmitoleic acid can improve insulin sensitivity in skeletal muscle and other tissues.
Experimental Protocols
Isolation of Lipid Droplets from Adipocytes
This protocol describes the isolation of lipid droplets from adipocytes using density gradient centrifugation.
Materials:
-
Adipocytes (e.g., differentiated 3T3-L1 cells)
-
Homogenization buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM KCl, 1 mM EDTA, protease inhibitors)
-
Sucrose solutions (60% and 5% w/v in homogenization buffer)
-
Ultracentrifuge and swinging bucket rotor
Procedure:
-
Harvest adipocytes and wash with PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) and adjust its sucrose concentration to 20% by adding 60% sucrose solution.
-
In an ultracentrifuge tube, carefully layer the following: the sucrose-adjusted lysate at the bottom, followed by a layer of 5% sucrose solution, and finally, a layer of homogenization buffer.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Lipid droplets will float to the top and can be carefully collected.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of this compound after its conversion to fatty acid methyl esters (FAMEs).
Materials:
-
Lipid extract containing this compound
-
Internal standard (e.g., triheptadecanoin)
-
Methanolic HCl or BF3-methanol for transesterification
-
Hexane for extraction
-
GC-MS system with a suitable capillary column (e.g., polar column for FAME analysis)
Procedure:
-
To a known amount of lipid extract, add a precise amount of the internal standard.
-
Perform transesterification by adding methanolic HCl or BF3-methanol and heating at 60-100°C for the appropriate time. This converts the fatty acids from the triglycerides into volatile FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
Concentrate the hexane extract under a stream of nitrogen.
-
Inject the sample into the GC-MS system.
-
Identify the methyl palmitoleate peak based on its retention time and mass spectrum.
-
Quantify the amount of methyl palmitoleate by comparing its peak area to that of the internal standard. The amount of this compound can then be calculated based on the molar ratio.
In Vitro Lipase Activity Assay
This protocol provides a general method to measure the activity of lipases on a triglyceride substrate.
Materials:
-
Purified lipase (e.g., ATGL, HSL)
-
Triglyceride substrate emulsion (e.g., emulsified this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing fatty acid-free BSA)
-
A method to detect fatty acid release (e.g., a colorimetric or fluorescent fatty acid detection kit)
Procedure:
-
Prepare the triglyceride substrate emulsion by sonication or homogenization in the assay buffer.
-
In a microplate, add the substrate emulsion to each well.
-
Initiate the reaction by adding the purified lipase to the wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of released fatty acids using a suitable detection method.
-
Calculate the lipase activity based on the amount of fatty acid produced per unit of time.
Conclusion and Future Directions
This compound plays a crucial and dynamic role in cellular energy metabolism, extending beyond simple energy storage to influencing key signaling pathways. A thorough understanding of its synthesis, breakdown, and the signaling functions of its constituent fatty acid, palmitoleic acid, is vital for elucidating the mechanisms underlying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound's function. Future research should focus on the specific substrate preferences of lipases for different triglyceride species, the precise mechanisms by which palmitoleic acid exerts its signaling effects, and the development of therapeutic strategies targeting the enzymes and pathways involved in this compound metabolism.
References
- 1. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Tripalmitolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripalmitolein, a triglyceride composed of three palmitoleic acid units esterified to a glycerol backbone, has emerged from relative obscurity to become a molecule of significant interest in various scientific fields. While its formal discovery is rooted in the early history of lipid chemistry, recent research has illuminated its potential roles in metabolic regulation, inflammatory processes, and cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the experimental protocols used to investigate its biological activities and explores its putative signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Discovery and History of this compound Research
The history of this compound is intrinsically linked to the broader history of lipid chemistry. The foundational work on the structure of triglycerides was laid in the mid-19th century.
The Dawn of Triglyceride Chemistry
The first chemical synthesis of a triglyceride was achieved by the French chemist Marcellin Berthelot in 1854.[1] Berthelot's work demonstrated that fats and oils were esters of fatty acids and glycerol, a discovery that revolutionized the understanding of these fundamental biological molecules. While Berthelot's initial synthesis did not specifically involve palmitoleic acid, his work provided the chemical basis for understanding the structure of all triglycerides, including this compound.
Early Characterization of Fatty Acids
The early 20th century saw significant progress in the isolation and characterization of various fatty acids from natural sources. Palmitoleic acid (cis-9-hexadecenoic acid), the constituent fatty acid of this compound, was identified as a common monounsaturated fatty acid present in various animal and plant fats. However, the specific isolation and characterization of this compound as a distinct molecular species is not well-documented in a single seminal publication. Its existence was inferred from the detailed analysis of the fatty acid composition of natural fats and the principles of triglyceride structure established by Berthelot. Early methods for triglyceride characterization were primarily based on their physical properties and chemical degradation.[2]
Modern Research and Renewed Interest
For much of the 20th century, research on individual triglycerides was often overshadowed by the study of the overall fatty acid composition of fats and oils. However, with the advent of advanced analytical techniques such as chromatography and mass spectrometry, the focus has shifted towards understanding the biological roles of specific triglyceride molecules. In recent years, there has been a resurgence of interest in this compound, driven by studies on the biological activities of its constituent fatty acid, palmitoleic acid, which has been implicated in insulin sensitization and anti-inflammatory effects.
Physicochemical Properties of this compound
This compound is a triacylglycerol with the molecular formula C₅₁H₉₂O₆.[3] Its properties are determined by the three unsaturated palmitoleic acid chains.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₉₂O₆ | [3] |
| Molecular Weight | 801.3 g/mol | [3] |
| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
| CAS Number | 20246-55-3 | |
| Physical State | Solid | |
| Synonyms | Glycerol tripalmitoleate, Palmitoleic acid triglyceride, TG(16:1/16:1/16:1) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for key biological assays to study its effects.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.
This protocol describes the synthesis of this compound from palmitoleic acid and glycerol using an immobilized lipase.
Materials:
-
Palmitoleic acid (>98% purity)
-
Glycerol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica immobilized on acrylic resin)
-
Molecular sieves (3 Å)
-
n-Hexane (anhydrous)
-
Reaction vessel with magnetic stirrer and temperature control
-
Vacuum pump
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve palmitoleic acid in anhydrous n-hexane. Add glycerol in a 3:1 molar ratio of palmitoleic acid to glycerol.
-
Dehydration: Add activated molecular sieves to the reaction mixture to remove any traces of water.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.
-
Reaction: Carry out the reaction at a controlled temperature, typically between 50-60°C, with continuous stirring. Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Termination: Once the reaction has reached completion (typically after 24-48 hours), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with hexane and reused.
-
Solvent Removal: Remove the n-hexane from the reaction mixture using a rotary evaporator to obtain the crude this compound.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute nonpolar impurities. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This compound, being a relatively nonpolar triglyceride, will elute at a low concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify the fractions containing pure this compound.
-
Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Analytical Characterization
¹H and ¹³C NMR are used to confirm the structure of the synthesized this compound.
Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~5.3 ppm (m, -CH=CH-): Olefinic protons.
-
~5.25 ppm (m, sn-2 glycerol CH).
-
~4.3 and 4.1 ppm (dd, sn-1,3 glycerol CH₂).
-
~2.3 ppm (t, -CH₂-COO-): Methylene group alpha to the carbonyl.
-
~2.0 ppm (m, -CH₂-CH=): Methylene groups adjacent to the double bond.
-
~1.6 ppm (m, -CH₂-CH₂-COO-): Methylene group beta to the carbonyl.
-
~1.3 ppm (m, -(CH₂)n-): Bulk methylene groups of the fatty acid chains.
-
~0.9 ppm (t, -CH₃): Terminal methyl groups.
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~173 ppm (C=O): Carbonyl carbons.
-
~130 ppm (-CH=CH-): Olefinic carbons.
-
~69 ppm (sn-2 glycerol CH).
-
~62 ppm (sn-1,3 glycerol CH₂).
-
~34 ppm (-CH₂-COO-).
-
~22-32 ppm (other methylene carbons).
-
~14 ppm (-CH₃).
-
LC-MS/MS is used to confirm the molecular weight and fragmentation pattern of this compound.
Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and isopropanol containing a small amount of ammonium formate.
-
Injection Volume: 1-5 µL of a dilute solution of this compound in a suitable solvent.
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Expected Ion: [M+NH₄]⁺ adduct at m/z 819.7.
-
MS/MS Fragmentation: Fragmentation of the parent ion will yield characteristic daughter ions corresponding to the loss of the palmitoleic acid chains.
Key Biological Assays
This protocol describes how to assess the effect of this compound on a key step in the insulin signaling pathway.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to near confluence.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound (solubilized with a suitable carrier like BSA) for a specified time.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
Western Blotting:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt, at Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
Quantify the band intensities using densitometry.
This protocol assesses the effect of this compound on the degradation of IκBα, a key event in the activation of the NF-κB pathway.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to near confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide, LPS).
Western Blotting:
-
Lyse the cells at different time points after stimulation.
-
Perform Western blotting as described in section 3.4.1, using a primary antibody against IκBα.
-
Use a housekeeping protein like β-actin or GAPDH as a loading control.
-
Quantify the band intensities to determine the rate of IκBα degradation.
This protocol is used to determine if this compound can act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization.
Treatment and Luciferase Assay:
-
After transfection, treat the cells with various concentrations of this compound or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the β-galactosidase activity for normalization of transfection efficiency.
-
Calculate the fold activation of the reporter gene compared to the vehicle control.
Signaling Pathways and Logical Relationships
Based on the known biological activities of its constituent fatty acid, palmitoleic acid, this compound is hypothesized to modulate several key signaling pathways. The following diagrams illustrate these putative pathways.
Note: The following pathways are proposed based on the effects of palmitoleic acid. Direct experimental evidence for the effects of this compound on these pathways is still emerging.
Putative Insulin Signaling Pathway Modulation by this compound
Caption: Putative modulation of the insulin signaling pathway by this compound.
Hypothesized Anti-inflammatory Effect via NF-κB Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Activation of PPAR Signaling
Caption: Potential activation of the PPAR signaling pathway by this compound.
Quantitative Data
The following tables summarize key quantitative data related to the biological effects of palmitoleic acid, the constituent of this compound. Direct quantitative data for this compound is limited and an area for future research.
Table 5.1: Effect of Palmitoleic Acid on Glucose Uptake in Adipocytes
| Treatment | Glucose Uptake (fold change vs. control) | Cell Type | Reference |
| Palmitoleic Acid (200 µM) | ~1.5 (basal), ~1.4 (insulin-stimulated) | 3T3-L1 adipocytes | |
| Palmitic Acid (200 µM) | No significant change (basal), ~0.6 (insulin-stimulated) | 3T3-L1 adipocytes |
Table 5.2: PPARγ Activation by Various Ligands
| Ligand | EC₅₀ (µM) | Cell Type | Reference |
| Rosiglitazone | ~0.05 | HEK293 | |
| Palmitoleic Acid | Data not available | - | - |
| Nitro-linoleic acid | 0.045 - 0.62 | - |
Conclusion and Future Directions
This compound, a simple triglyceride, stands at the intersection of historical lipid chemistry and modern biomedical research. While its discovery is not marked by a singular event, the foundational work on triglycerides provided the framework for its eventual characterization. The renewed interest in this compound is largely propelled by the promising biological activities of its constituent fatty acid, palmitoleic acid.
This technical guide has provided a comprehensive overview of this compound, from its historical context to detailed experimental protocols for its study. The presented signaling pathways, while based on the effects of palmitoleic acid, offer a strong rationale for investigating the direct effects of this compound.
Future research should focus on several key areas:
-
Direct Biological Effects: Elucidating the specific effects of this compound, as a whole molecule, on the insulin, NF-κB, and PPAR signaling pathways is crucial.
-
Pharmacokinetics and Bioavailability: Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for its potential therapeutic applications.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to determine the effective concentrations of this compound for its various biological effects.
-
Clinical Relevance: Ultimately, clinical trials will be necessary to validate the therapeutic potential of this compound in metabolic and inflammatory diseases.
The continued exploration of this compound holds the promise of uncovering new therapeutic avenues and deepening our understanding of the intricate roles that individual lipid molecules play in health and disease.
References
The Synthesis and Degradation of Tripalmitolein: A Technical Guide for Researchers
November 26, 2025
Abstract
Tripalmitolein, a triacylglycerol comprised of three palmitoleic acid molecules esterified to a glycerol backbone, is a significant component of cellular energy storage and has been implicated in various metabolic signaling pathways. Understanding the intricate processes of its synthesis and degradation is paramount for researchers in metabolism, drug discovery, and nutritional science. This technical guide provides an in-depth exploration of the enzymatic pathways, regulatory networks, and experimental methodologies central to the study of this compound metabolism. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive overview of the core concepts.
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. This compound, a specific TAG containing three residues of the monounsaturated fatty acid palmitoleic acid (16:1n-7), has garnered increasing interest due to the purported roles of its constituent fatty acid as a "lipokine," a lipid hormone that communicates between tissues to regulate systemic metabolism. The synthesis and degradation of this compound are tightly regulated processes involving a series of enzymatic reactions and complex signaling networks. This guide will dissect these pathways, providing a technical resource for professionals in the field.
This compound Synthesis Pathway
The de novo synthesis of this compound is a multi-step process that begins with the formation of its precursor, palmitoleic acid, followed by its incorporation into a triacylglycerol molecule via the Kennedy pathway.
Palmitoleic Acid Biosynthesis
The synthesis of palmitoleic acid is a critical prerequisite for this compound formation. It is primarily synthesized from palmitic acid (16:0) through a desaturation reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) .[1][2] This enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA chain.
-
Reaction: Palmitoyl-CoA + O₂ + 2 NADH + 2 H⁺ → Palmitoleoyl-CoA + 2 NAD⁺ + 2 H₂O
-
Enzyme: Stearoyl-CoA Desaturase-1 (SCD1)
-
Location: Endoplasmic Reticulum
The Kennedy Pathway: Assembly of this compound
Once palmitoleoyl-CoA is synthesized, it enters the Kennedy pathway (also known as the glycerol-3-phosphate pathway) for esterification to a glycerol backbone. This pathway involves three key enzymatic steps:
-
Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first and often rate-limiting step, the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA.[3] Mitochondrial GPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, while microsomal GPAT isoforms (GPAT3 and GPAT4) do not exhibit a strong preference and can utilize unsaturated acyl-CoAs.[4][5]
-
1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): AGPAT enzymes catalyze the acylation of lysophosphatidic acid at the sn-2 position. Some AGPAT isoforms have a preference for unsaturated acyl-CoAs, which would facilitate the incorporation of palmitoleic acid at this position.
-
Diacylglycerol Acyltransferase (DGAT): This is the final and committed step in TAG synthesis, where a third fatty acyl-CoA is added to the sn-3 position of diacylglycerol. Mammals have two main DGAT enzymes, DGAT1 and DGAT2. DGAT1 shows a preference for monounsaturated substrates like oleoyl-CoA over saturated ones, suggesting it may efficiently utilize palmitoleoyl-CoA.
To form this compound specifically, palmitoleoyl-CoA would need to be the substrate for all three acylation steps.
This compound Degradation Pathway
The breakdown of stored this compound, a process known as lipolysis, releases palmitoleic acid and glycerol, which can then be utilized for energy production or other metabolic processes. This process is primarily carried out by two key lipases in adipose tissue:
-
Adipose Triglyceride Lipase (ATGL): ATGL initiates lipolysis by hydrolyzing the first ester bond of triacylglycerols, producing diacylglycerol and a free fatty acid.
-
Hormone-Sensitive Lipase (HSL): HSL has a broader substrate specificity and can hydrolyze triacylglycerols, diacylglycerols, and monoacylglycerols. It is particularly efficient at hydrolyzing diacylglycerols to monoacylglycerols.
-
Monoglyceride Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerols to release the final fatty acid and glycerol.
The concerted action of these lipases ensures the complete degradation of this compound. While the general mechanism of lipolysis is well-understood, the specific substrate preference of ATGL and HSL for this compound over other TAG species is an area of ongoing research.
Regulation of this compound Metabolism
The synthesis and degradation of this compound are under tight hormonal and transcriptional control to meet the energetic needs of the organism.
Hormonal Regulation
-
Insulin: In the fed state, high insulin levels promote this compound synthesis by upregulating the expression of key lipogenic enzymes, including SCD1, ACC, FAS, and GPAT. Insulin achieves this primarily through the activation of the transcription factor SREBP-1c.
-
Glucagon and Catecholamines: During fasting or exercise, glucagon and catecholamines stimulate lipolysis by activating PKA, which in turn phosphorylates and activates HSL and perilipin, a protein that regulates lipase access to the lipid droplet.
Transcriptional Regulation
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Activated by insulin, SREBP-1c is a master regulator of lipogenesis, inducing the transcription of genes involved in fatty acid and triacylglycerol synthesis, including SCD1, GPAT, and DGAT.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also upregulates the expression of lipogenic genes, often working in concert with SREBP-1c.
Cellular Signaling
-
AMP-activated protein kinase (AMPK): As a cellular energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). It inhibits this compound synthesis by phosphorylating and inactivating ACC, thereby reducing the supply of malonyl-CoA for fatty acid synthesis.
-
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is activated by growth factors and nutrients and promotes cell growth and proliferation. mTORC1 can promote lipogenesis by activating SREBP-1c.
Quantitative Data
A comprehensive understanding of this compound metabolism requires quantitative data on enzyme kinetics and cellular concentrations. While data specifically for this compound is limited, information on related substrates provides valuable insights.
| Enzyme | Substrate | Km | Vmax | Tissue/Organism | Comments |
| DGAT1 | Oleoyl-CoA | - | - | Adipocytes | Preferred over palmitoyl-CoA. More active at higher substrate concentrations (>100 µM). |
| DGAT2 | Oleoyl-CoA | - | - | Adipocytes | More active at lower substrate concentrations (0-50 µM). |
| Mitochondrial GPAT1 | Palmitoyl-CoA | - | - | Liver | Shows preference for saturated acyl-CoAs. |
| Microsomal GPAT3/4 | Palmitoyl-CoA | - | - | - | No strong preference for saturated vs. unsaturated acyl-CoAs. |
| Lipid | Tissue | Concentration/Level | Condition | Species |
| Palmitoleic Acid | Adipose Tissue | Positively associated with obesity | - | Humans |
| Palmitoleic Acid | Plasma FFA | Positively correlated with insulin sensitivity | - | Humans |
| Triacylglycerol | Liver | Increased in NAFLD | Obese | Humans |
Table 2: Cellular Concentrations of Palmitoleic Acid and Triacylglycerols. (Note: Specific concentrations of this compound are not widely reported and would require targeted lipidomics analysis.)
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for studying its metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Specific parameters will need to be optimized for the instrument and matrix being analyzed.
1. Lipid Extraction:
-
Homogenize tissue samples (e.g., adipose tissue, liver) in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard, such as a deuterated or ¹³C-labeled triacylglycerol, for accurate quantification.
-
Vortex and incubate to ensure complete extraction.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:isopropanol).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separating triacylglycerols.
-
Mobile Phase A: Acetonitrile/water with a suitable additive like ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
Gradient: A gradient from lower to higher organic content is used to elute the triacylglycerols.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.
-
Precursor Ion: The [M+NH₄]⁺ adduct of this compound.
-
Product Ions: Fragment ions corresponding to the neutral loss of one of the palmitoleic acid chains.
-
-
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of a this compound standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
Conclusion and Future Directions
The synthesis and degradation of this compound are fundamental metabolic processes with significant implications for cellular and systemic energy homeostasis. While the core enzymatic machinery and regulatory principles are well-established, several key areas warrant further investigation. Future research should focus on elucidating the precise substrate specificities of the acyltransferases and lipases involved in this compound metabolism to understand the preferential synthesis and breakdown of this specific triacylglycerol. Furthermore, the development and application of targeted quantitative lipidomics methods will be crucial for accurately determining the cellular and tissue-specific concentrations of this compound under various physiological and pathological conditions. A deeper understanding of the signaling pathways that fine-tune this compound metabolism will undoubtedly open new avenues for therapeutic interventions in metabolic diseases. This guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interactions of Tripalmitolein with Lipids and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three palmitoleic acid molecules, is a significant component of cellular neutral lipid stores.[1][2] Primarily sequestered within lipid droplets (LDs), this compound serves as a vital energy reserve and a source of fatty acids for various metabolic processes. Beyond its role in energy homeostasis, the intricate interactions of this compound with other lipids and a diverse array of proteins are fundamental to cellular signaling, lipid droplet dynamics, and overall metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions, detailed experimental protocols for their investigation, and a summary of the available, albeit limited, quantitative data.
This compound and the Lipid Droplet Landscape
Lipid droplets are dynamic organelles composed of a neutral lipid core, primarily TAGs and sterol esters, enclosed by a phospholipid monolayer adorned with a specific proteome. The composition of this proteome is not static and changes in response to the metabolic state of the cell and the lipid composition of the LD core.[3]
Interaction with Lipid Droplet-Associated Proteins
The surface of lipid droplets is coated with a variety of proteins that regulate their formation, growth, and breakdown. The perilipin (PLIN) family of proteins are key regulators of intracellular lipolysis.[4][5] While direct quantitative data for this compound's binding affinity to specific proteins is scarce in the literature, the interactions of TAGs, in general, with these proteins have been studied.
-
Perilipins (PLINs): This family of proteins acts as gatekeepers, controlling the access of lipases to the TAG core of the lipid droplet. In the basal state, perilipins restrict access to lipases, promoting lipid storage. Upon hormonal stimulation, such as through catecholamines, protein kinase A (PKA) phosphorylates perilipins, leading to a conformational change that facilitates the recruitment and activation of lipases. The binding of different perilipin family members to lipid droplets can be hierarchical and is influenced by the lipid composition of the droplet. The N-terminal 11-mer repeat region of perilipins 1-3 serves as a primary, reversible LD targeting motif, while a C-terminal 4-helix bundle domain modulates the stability of this binding.
-
Adipose Triglyceride Lipase (ATGL): ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis, breaking down TAGs into diacylglycerols (DAGs) and fatty acids. The activity of ATGL is regulated by its interaction with co-activators and inhibitors on the lipid droplet surface. CGI-58 (Comparative Gene Identification-58) is a key co-activator of ATGL. Perilipin 5 (PLIN5) can bind to both ATGL and its co-activator, CGI-58 (also known as ABHD5), although these interactions are mutually exclusive on a single PLIN5 molecule. This suggests that PLIN5 may act as a scaffold to bring ATGL and its activator into close proximity on the lipid droplet surface.
-
Hormone-Sensitive Lipase (HSL): HSL is another important lipase that hydrolyzes DAGs produced by ATGL into monoacylglycerols and fatty acids. Upon hormonal stimulation, HSL translocates from the cytosol to the lipid droplet surface, where it interacts with phosphorylated perilipin 1.
The specific influence of the palmitoleoyl chains of this compound on the binding affinities and kinetics of these interactions compared to other TAGs is an area requiring further investigation.
Impact on the Lipid Droplet Proteome
The neutral lipid composition of the lipid droplet core can influence the protein repertoire on its surface. Studies comparing triacylglycerol-enriched lipid droplets with cholesteryl-ester-enriched lipid droplets have revealed distinct proteomes, suggesting that the core lipid composition can dictate which proteins are recruited. While specific studies on the effect of this compound enrichment are limited, it is plausible that a high this compound content could selectively recruit or exclude certain proteins, thereby modulating lipid droplet function.
This compound in Cellular Signaling
While direct evidence for this compound as a signaling molecule is not well-established, its constituent fatty acid, palmitoleic acid, is known to have signaling properties. The hydrolysis of this compound by lipases releases palmitoleic acid, which can then participate in various signaling cascades.
Fatty acids can modulate cellular signaling at multiple levels, including through receptor-mediated pathways. They can influence the activity of protein kinases, G-protein coupled receptors (GPCRs), and transcription factors. For instance, both saturated and polyunsaturated fatty acids have been shown to reciprocally modulate Toll-like receptor-4 (TLR4) signaling pathways. Palmitic acid, a saturated fatty acid, has been identified as an intracellular signaling molecule involved in various disease developments. While less is known specifically about palmitoleic acid's signaling roles, its presence will contribute to the overall cellular fatty acid pool that influences these pathways.
The diagram below illustrates a generalized view of how fatty acids, potentially derived from this compound hydrolysis, can influence cellular signaling.
Quantitative Data on Interactions
| Interacting Molecules | Technique | Affinity (KD) / Kinetic Parameters | Reference |
| Perilipin 3 (PAT domain) and Diacylglycerol-containing liposomes | Microscale Thermophoresis (MST) | ~1 µM | |
| Perilipin 3 and Artificial Lipid Droplets with Diacylglycerol | Microscale Thermophoresis (MST) | ~0.12 - 0.21 µM |
This table summarizes representative quantitative data for interactions of lipid droplet-associated proteins with lipids. Specific data for this compound is a key area for future research.
Experimental Protocols
A variety of sophisticated techniques are employed to study the interactions of lipids like this compound with proteins and other lipids. Below are detailed methodologies for some of the key experiments.
Lipidomics for this compound Quantification by Mass Spectrometry
This protocol outlines a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).
a. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize tissue samples in an appropriate buffer on ice. For cultured cells, wash with ice-cold PBS and collect the cell pellet.
-
Lipid Extraction (Folch Method):
-
To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of cellular structures.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
b. LC-MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column suitable for lipid analysis.
-
Employ a gradient elution program with a mobile phase system such as:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
The gradient will typically involve increasing the percentage of Mobile Phase B over time to elute lipids of increasing hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
For targeted quantification of this compound, use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion.
-
For untargeted lipidomics, acquire full scan data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
c. Data Analysis:
-
Integrate the peak areas of the this compound signal.
-
Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated TAG).
The following diagram illustrates the workflow for lipidomics analysis.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This protocol describes a method to investigate the interaction of a specific protein with this compound-associated protein complexes.
a. Cell Lysis:
-
Culture cells and treat as required to induce lipid droplet formation or specific metabolic states.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest overnight at 4°C on a rotator.
-
Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
c. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the co-precipitated proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
The logical flow of a Co-IP experiment is depicted below.
Fluorescence Microscopy for Cellular Localization
Fluorescence microscopy can be used to visualize the subcellular localization of this compound and its co-localization with specific proteins.
a. Sample Preparation:
-
Culture cells on glass-bottom dishes or coverslips.
-
To visualize neutral lipids like this compound, stain live or fixed cells with a lipophilic dye such as BODIPY 493/503 or Nile Red.
-
For protein localization, cells can be transfected with a plasmid encoding the protein of interest fused to a fluorescent protein (e.g., GFP, RFP).
-
Alternatively, cells can be fixed, permeabilized, and stained with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.
b. Imaging:
-
Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen fluorophores.
-
For co-localization studies, acquire images in separate channels for the lipid stain and the fluorescently labeled protein.
c. Analysis:
-
Merge the images from the different channels to visualize co-localization.
-
Quantitative co-localization analysis can be performed using software to calculate correlation coefficients (e.g., Pearson's or Mander's).
Conclusion and Future Directions
This compound, as a major component of stored neutral lipids, is at the crossroads of cellular energy metabolism and lipid signaling. Its interactions with a host of proteins on the surface of lipid droplets are critical for regulating the storage and mobilization of fatty acids. While our understanding of the general principles of TAG interaction with the lipid droplet proteome is advancing, specific quantitative data on this compound's binding affinities and its direct role in signaling pathways remain largely unexplored.
Future research should focus on:
-
Quantitative Interaction Studies: Employing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) with purified proteins and artificial lipid droplets of defined composition to determine the binding kinetics and thermodynamics of this compound with key proteins such as perilipins and ATGL.
-
This compound-Specific Proteomics: Utilizing advanced mass spectrometry-based proteomics to identify proteins that are specifically recruited to or excluded from lipid droplets enriched with this compound.
-
Signaling Pathway Elucidation: Investigating whether this compound itself, or a unique metabolite thereof, can directly modulate signaling pathways, for example, by acting as a ligand for nuclear receptors or by influencing the activity of membrane-associated enzymes.
-
Computational Modeling: Using molecular dynamics simulations to model the interactions of this compound with proteins at an atomic level, providing insights into the structural basis of these interactions.
A deeper understanding of the molecular interactions of this compound will undoubtedly provide novel insights into metabolic regulation and may reveal new therapeutic targets for the treatment of metabolic diseases.
References
- 1. larodan.com [larodan.com]
- 2. This compound | C51H92O6 | CID 9543989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triglyceride lipolysis triggers liquid crystalline phases in lipid droplets and alters the LD proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of perilipin protein function in lipid droplet metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tripalmitolein in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Tripalmitolein, a triglyceride of significant interest in metabolic research and drug development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust and reproducible workflow for the accurate quantification of this compound in various biological samples.
Introduction
This compound is a triglyceride composed of three palmitoleic acid moieties esterified to a glycerol backbone. As a key component of lipid metabolism, the accurate quantification of this compound is crucial for understanding its role in health and disease, including metabolic disorders and cardiovascular conditions. Mass spectrometry, coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of complex lipids like this compound. This document provides a comprehensive protocol for researchers to implement a reliable LC-MS/MS method for this compound analysis.
Experimental Protocols
Sample Preparation: Lipid Extraction
A standard liquid-liquid extraction method, such as the Bligh-Dyer method, is recommended for the extraction of lipids from biological matrices.[1] This procedure separates lipids into an organic phase, effectively removing proteins and other interfering substances.[1]
Materials:
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Sample homogenizer
-
Centrifuge
Protocol:
-
For liquid samples (e.g., plasma), use 100 µL of the sample. For tissue samples, homogenize approximately 10 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS).
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample in a glass tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 1.25 mL of chloroform and vortex again for 1 minute.
-
Add 1.25 mL of LC-MS grade water to induce phase separation and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 500 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reverse-phase liquid chromatography (RPLC) is widely used for the separation of complex lipid mixtures.[2] A C18 column is suitable for retaining and separating triglycerides based on their hydrophobicity.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water:Acetonitrile (40:60) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.0 | 40 |
| 5.0 | 70 |
| 15.0 | 99 |
| 18.0 | 99 |
| 18.1 | 30 |
| 22.0 | 30 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is commonly used for the analysis of triglycerides, as they readily form protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+).[3] Tandem mass spectrometry (MS/MS) is employed for specific quantification through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Instrumentation and Conditions:
| Parameter | Value |
| Mass Spectrometer | Thermo Q-Exactive Plus or equivalent[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 320 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Targeted MS/MS (MRM) |
| Collision Energy | 30 eV |
Precursor and Product Ions for this compound:
| Compound | Precursor Ion | Precursor m/z | Product Ion (Fragment) | Product m/z |
| This compound | [M+H]+ | 801.70 | [M+H - C16H30O2]+ | 547.5 |
| This compound | [M+NH4]+ | 818.73 | [M+H]+ | 801.7 |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Quantitative Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion Adduct | Precursor m/z | Product Ion m/z (Quantifier) | Product Ion m/z (Qualifier) | Collision Energy (eV) |
| This compound | [M+H]+ | 801.70 | 547.50 | 253.2 (Palmitoleic acid) | 30 |
| This compound | [M+NH4]+ | 818.73 | 801.70 | 547.50 | 15 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the analysis of this compound from sample collection to data analysis.
References
Quantitative Analysis of Tripalmitolein in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride composed of a glycerol backbone esterified with three molecules of palmitoleic acid (16:1n7). As a component of the total triglyceride pool in plasma, its concentration and metabolism are of significant interest in various fields of research, including metabolic diseases, cardiovascular health, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples, intended to guide researchers in establishing robust and reliable analytical methods.
The quantification of specific triglycerides like this compound, rather than the total triglyceride content, can offer more nuanced insights into lipid metabolism and its dysregulation. Palmitoleic acid, the constituent fatty acid of this compound, has been investigated for its role as a lipokine, potentially influencing insulin sensitivity and inflammation. Therefore, accurate measurement of this compound in plasma is crucial for understanding its physiological and pathological roles.
Quantitative Data Summary
While comprehensive quantitative data for intact this compound in human plasma is not extensively available in the literature, the following tables summarize typical concentrations of total triglycerides and palmitoleic acid in plasma, which can provide a valuable reference for researchers.
Table 1: Reference Ranges for Total Triglycerides in Healthy Adults
| Parameter | Concentration Range (mg/dL) | Concentration Range (mmol/L) | Population | Citation |
| Normal | < 150 | < 1.7 | Adults | [1] |
| Borderline High | 150-199 | 1.7-2.2 | Adults | [1] |
| High | 200-499 | 2.3-5.6 | Adults | [1] |
| Very High | ≥ 500 | ≥ 5.6 | Adults | [1] |
Table 2: Plasma Palmitoleic Acid Concentrations in a Healthy Adult Cohort
| Parameter | Concentration (μmol/L) | Population | Citation |
| Mean ± SD | 47.9 ± 25.4 | Young Healthy Canadian Adults | |
| Median (5th-95th percentile) | 42.1 (18.8 - 97.4) | Young Healthy Canadian Adults |
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of lipid measurements.
-
Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.[2]
-
Processing: Centrifuge the blood at 2000-3000 x g for 15 minutes at 4°C within 2 hours of collection to separate the plasma.
-
Storage: Aliquot the plasma into cryovials and store immediately at -80°C to prevent lipid degradation. Avoid repeated freeze-thaw cycles.
Lipid Extraction from Plasma
Several methods are available for extracting lipids from plasma. The choice of method can influence the recovery of different lipid classes. The Folch and Matyash methods are commonly used.
a) Modified Folch Method
This method uses a chloroform/methanol mixture for efficient lipid extraction.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate amount of an internal standard. A suitable internal standard for this compound would be a stable isotope-labeled this compound (e.g., D5-tripalmitolein) or an odd-chain triglyceride (e.g., triheptadecanoin, C17:0/17:0/17:0).
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol/toluene).
b) Matyash Method (Methyl-tert-butyl ether - MTBE)
This method is a safer alternative to the Folch method as it avoids the use of chloroform.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 1.5 mL of methanol.
-
Add an appropriate amount of the internal standard.
-
Vortex for 30 seconds.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 1 hour with shaking.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase (MTBE layer).
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of intact triglycerides.
a) Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is typically used for the separation of triglycerides (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
b) Mass Spectrometry (MS) Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triglyceride analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion will be the ammoniated adduct of this compound ([M+NH4]+), and the product ions will be the neutral loss of palmitoleic acid and ammonia.
-
MRM Transitions:
-
This compound: The exact m/z will depend on the specific adduct monitored. For the [M+NH4]+ adduct of this compound (C51H92O6, MW = 801.3 g/mol ), the precursor ion would be m/z 819.7. A characteristic product ion would result from the neutral loss of one palmitoleic acid molecule and ammonia (m/z 551.5).
-
Internal Standard: The MRM transition for the chosen internal standard should be optimized similarly.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
c) Calibration and Quantification
-
Prepare a series of calibration standards by spiking a surrogate matrix (e.g., stripped plasma or a solution of bovine serum albumin) with known concentrations of a certified this compound standard and a fixed concentration of the internal standard.
-
Process the calibration standards and unknown plasma samples using the same extraction and analysis protocol.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow and Metabolic Pathway
To aid in the understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Caption: Metabolic fate and signaling of plasma this compound.
References
Application Notes and Protocols for Tripalmitolein Extraction from Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride composed of three units of the monounsaturated fatty acid, palmitoleic acid. As a component of adipose tissue, the study of this compound is crucial for understanding lipid metabolism and its role in various physiological and pathological states, including obesity and metabolic syndrome. Accurate and efficient extraction of this compound from adipose tissue is a critical first step for downstream applications such as quantification, lipidomic analysis, and the development of therapeutic agents.
These application notes provide detailed protocols for the extraction of this compound from adipose tissue, focusing on established methods for total lipid and triglyceride recovery. While the primary extraction methods yield a total lipid fraction, subsequent purification and analytical techniques are described to isolate and quantify this compound.
Comparative Overview of Extraction Methods
The selection of an appropriate extraction method is critical and depends on factors such as sample size, desired purity, and available equipment. The following table summarizes the key quantitative parameters of commonly used lipid extraction methods for adipose tissue. It is important to note that these values typically refer to the total triglyceride fraction, of which this compound is a component. The abundance of this compound within the triglyceride fraction can vary based on diet and metabolic status. White adipose tissue can contain over 98% triglycerides[1].
| Method | Principle | Solvent System | Typical Triglyceride Yield | Purity of Triglyceride Fraction | Key Advantages | Key Disadvantages |
| Folch Method | Liquid-liquid extraction using a biphasic solvent system to partition lipids from non-lipid components. | Chloroform:Methanol (2:1, v/v) | High; often considered the gold standard for quantitative recovery.[2][3] | High, but may contain some polar lipids. | High efficiency for a broad range of lipids, well-established.[2] | Use of toxic chlorinated solvent (chloroform), relatively large solvent volumes required.[2] |
| Bligh & Dyer Method | A modification of the Folch method using a smaller solvent-to-sample ratio, forming a single-phase system initially. | Chloroform:Methanol:Water | Good, but may be lower than the Folch method for high-fat tissues. | Similar to Folch, with good separation of non-lipid contaminants. | Reduced solvent consumption compared to Folch, rapid. | May underestimate lipid content in samples with >2% lipid. |
| Soxhlet Extraction | Semi-continuous solid-liquid extraction with a non-polar solvent. | Petroleum Ether or Hexane | High, especially for dried samples. | Primarily extracts non-polar lipids like triglycerides. | Efficient for solid samples, can be automated. | Time-consuming, requires sample drying, potential for thermal degradation of lipids. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2 (often with a co-solvent like ethanol) | Variable, dependent on parameters (pressure, temperature). | High selectivity for non-polar lipids. | "Green" solvent, tunable selectivity, mild extraction temperatures. | High initial equipment cost, optimization of parameters can be complex. |
Experimental Protocols
I. Total Lipid Extraction from Adipose Tissue
The initial step in isolating this compound is the extraction of the total lipid content from the adipose tissue. The Folch method is presented here as the benchmark protocol due to its high efficiency in recovering a broad range of lipids, including triglycerides.
Protocol 1: Folch Method for Total Lipid Extraction
Materials:
-
Adipose tissue sample (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.74% KCl)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 1 gram of adipose tissue.
-
In a glass homogenizer, add the tissue and 20 mL of a chloroform:methanol mixture (2:1, v/v).
-
Homogenize thoroughly until a uniform suspension is formed.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 4 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform containing lipids).
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the lipid extract using a rotary evaporator at a temperature not exceeding 40°C. Alternatively, for smaller volumes, the solvent can be evaporated under a gentle stream of nitrogen.
-
-
Lipid Quantification:
-
Once the solvent is completely evaporated, weigh the round-bottom flask containing the dried lipid extract. The difference in weight represents the total lipid yield.
-
-
Storage:
-
Re-dissolve the lipid extract in a small volume of chloroform or hexane and store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.
-
II. Isolation and Purification of this compound
The total lipid extract obtained from the initial extraction contains a mixture of various lipid classes. To isolate the triglyceride fraction, which contains this compound, Thin Layer Chromatography (TLC) is a commonly used and effective method.
Protocol 2: Thin Layer Chromatography (TLC) for Triglyceride Fractionation
Materials:
-
Total lipid extract (from Protocol 1)
-
Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)
-
TLC developing tank
-
Mobile phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
This compound standard
-
Iodine crystals or other visualization reagent (e.g., primuline spray)
-
Scraping tool (e.g., razor blade or spatula)
-
Glass elution column or tube
-
Chloroform or hexane for elution
Procedure:
-
Sample Application:
-
Dissolve the dried lipid extract in a small volume of chloroform.
-
Using a capillary tube or microsyringe, carefully spot the lipid extract as a narrow band onto the origin line of the silica gel TLC plate.
-
Spot a this compound standard in an adjacent lane for identification.
-
-
Plate Development:
-
Place the TLC plate in a developing tank containing the mobile phase. Ensure the solvent level is below the origin line.
-
Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top edge.
-
-
Visualization:
-
Remove the plate from the tank and allow the solvent to evaporate completely.
-
Place the dried plate in a sealed tank containing a few crystals of iodine. The lipid bands will appear as yellowish-brown spots. Alternatively, spray the plate with a fluorescent dye like primuline and visualize under UV light. Triglycerides are non-polar and will have a high Rf value, migrating close to the solvent front.
-
-
Triglyceride Band Scraping and Elution:
-
Identify the triglyceride band by comparing its migration distance (Rf value) to the this compound standard.
-
Carefully scrape the silica gel corresponding to the triglyceride band from the plate into a small glass column or tube.
-
Elute the triglycerides from the silica by washing with several milliliters of chloroform or hexane. Collect the eluate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified triglyceride fraction.
-
III. Quantification of this compound
Once the triglyceride fraction is isolated, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) can be used to determine the fatty acid composition and quantify this compound. This involves transesterification of the triglycerides to fatty acid methyl esters (FAMEs). Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can directly quantify intact triglycerides.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
Materials:
-
Purified triglyceride fraction (from Protocol 2)
-
Methanolic HCl (or BF3-methanol)
-
Hexane
-
Internal standard (e.g., triheptadecanoin)
-
GC-MS system with a suitable capillary column (e.g., a polar column like a FAMEWAX or a non-polar column like a DB-5ms)
Procedure:
-
Transesterification:
-
To the dried triglyceride fraction, add a known amount of internal standard.
-
Add 2 mL of methanolic HCl.
-
Heat the mixture at 60-70°C for 1-2 hours to convert the fatty acids to their methyl esters (FAMEs).
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
The GC oven temperature program should be optimized to separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all FAMEs.
-
The mass spectrometer will identify the FAMEs based on their mass spectra. Palmitoleic acid methyl ester will be identified by its characteristic fragmentation pattern.
-
-
Quantification:
-
The amount of palmitoleic acid methyl ester is quantified by comparing its peak area to the peak area of the internal standard.
-
Assuming that the isolated triglyceride fraction is predominantly composed of triglycerides, the amount of this compound can be estimated from the abundance of palmitoleic acid. For a more precise quantification of intact this compound, HPLC-MS is recommended.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Detailed Steps of the Folch Extraction Method.
Concluding Remarks
The protocols outlined provide a comprehensive guide for the extraction, isolation, and quantification of this compound from adipose tissue. The choice of method will ultimately depend on the specific research question and available resources. For accurate quantification of total triglycerides, the Folch method followed by chromatographic purification and analysis is recommended. For applications where the use of chlorinated solvents is a concern, alternative methods such as Soxhlet extraction with non-polar solvents or supercritical fluid extraction should be considered. Careful execution of these protocols will ensure high-quality lipid extracts suitable for a wide range of downstream applications in metabolic research and drug development.
References
Application Note & Protocol: HPLC Method for the Separation of Tripalmitolein Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein, a triacylglycerol (TAG) composed of three palmitoleic acid moieties, can exist as various isomers, primarily geometric isomers (cis/trans) of the double bonds within the fatty acid chains. The separation and characterization of these isomers are crucial in various fields, including food science, nutrition, and pharmaceutical development, as the isomeric form can significantly influence the compound's physical properties and biological activity. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the separation of this compound isomers, focusing on silver-ion HPLC (Ag+-HPLC), a powerful technique for resolving unsaturated lipid isomers.
Principle of Separation
Silver-ion HPLC is a form of affinity chromatography where the stationary phase is impregnated with silver ions. The separation mechanism is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the unsaturated fatty acid chains of the triacylglycerols.[1] The strength of this interaction, and thus the retention time, is influenced by the number, geometry (cis/trans), and position of the double bonds. Molecules with more double bonds are generally retained longer. For isomers with the same number of double bonds, trans isomers elute before cis isomers due to weaker complex formation.[2]
Experimental Protocol: Silver-Ion HPLC
This protocol outlines a method for the separation of this compound geometric isomers using silver-ion HPLC coupled with Mass Spectrometry (MS) for detection and identification.
3.1. Materials and Reagents
-
This compound standard or sample
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Silver nitrate (AgNO₃)
-
HPLC-grade water
3.2. Equipment
-
HPLC system with a gradient pump
-
Silver-ion HPLC column (e.g., ChromSpher 5 Lipids, or a silica column custom loaded with silver nitrate)
-
Column thermostat
-
Autosampler
-
Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source[3]
-
Data acquisition and processing software
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Silver-ion column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Hexane:Acetonitrile (98:2, v/v) |
| Gradient Program | Isocratic elution with 100% Mobile Phase B. The percentage of acetonitrile can be optimized to improve resolution.[2][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C (Temperature can be optimized; lower temperatures may increase retention and resolution for some isomers) |
| Injection Volume | 10 µL |
| Detector | MS with APCI source in positive ion mode |
| MS Parameters | Optimize vaporizer temperature, corona discharge current, and fragmentor voltage for TAG analysis. Scan range m/z 300-1000. |
3.4. Sample Preparation
-
Dissolve the this compound sample in hexane to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
3.5. Data Analysis
-
Identify the peaks corresponding to different this compound isomers based on their retention times and mass spectra. The molecular ion of this compound ([M+H]⁺) is expected at m/z 801.7.
-
Quantify the relative abundance of each isomer by integrating the peak areas in the chromatogram.
Expected Results and Data Presentation
The separation of this compound isomers will be based on the number of cis and trans double bonds. The elution order on a silver-ion column is generally: trans,trans,trans < cis,trans,trans < cis,cis,trans < cis,cis,cis. The following table provides a hypothetical representation of the expected retention times and resolution for the separation of this compound geometric isomers. Actual values will depend on the specific column and conditions used.
Table 1: Representative Quantitative Data for this compound Isomer Separation
| Isomer (Hypothetical) | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| all-trans | 12.5 | 15 | - |
| di-trans, mono-cis | 14.2 | 30 | 2.1 |
| mono-trans, di-cis | 16.5 | 45 | 2.8 |
| all-cis | 19.8 | 10 | 3.5 |
Alternative and Complementary Methods
5.1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates triacylglycerols based on their equivalent carbon number (ECN), which is related to the number of carbons in the fatty acid chains and the number of double bonds. While powerful for separating TAGs with different fatty acid compositions, it is generally less effective for resolving geometric isomers of the same TAG. However, non-aqueous reversed-phase (NARP) LC can be used for the separation of some TAG regioisomers.
5.2. Chiral HPLC
For the separation of enantiomers (if the fatty acids at the sn-1 and sn-3 positions are different), chiral HPLC is the method of choice. This is not typically applicable to this compound unless isotopically labeled standards are used to create chirality.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC method development and analysis of this compound isomers.
Caption: Workflow for HPLC-MS analysis of this compound isomers.
Troubleshooting and Optimization
-
Poor Resolution: If resolution is poor, consider decreasing the column temperature or adjusting the acetonitrile concentration in the mobile phase. A lower percentage of acetonitrile will generally increase retention and may improve separation.
-
Peak Tailing: Peak tailing can be caused by column overload or active sites on the stationary phase. Ensure the sample concentration is within the linear range of the column and detector.
-
Irreproducible Retention Times: This may be due to temperature fluctuations or changes in the mobile phase composition. Ensure the column is properly thermostatted and the mobile phase is well-mixed.
Conclusion
The described silver-ion HPLC method provides a robust and reliable approach for the separation of this compound isomers. The coupling with mass spectrometry allows for confident identification of the separated isomers. By carefully optimizing the chromatographic conditions, researchers can achieve excellent resolution and obtain valuable quantitative data on the isomeric composition of this compound samples. This methodology is applicable to a wide range of research, development, and quality control applications involving unsaturated triacylglycerols.
References
- 1. aocs.org [aocs.org]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
Using Tripalmitolein as an Internal Standard in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding complex biological processes and for the development of novel therapeutics. The inherent variability in sample preparation, extraction efficiency, and instrument response can introduce significant errors in quantification. The use of an appropriate internal standard (IS) is a critical strategy to mitigate these variables and ensure the accuracy and reproducibility of lipidomics data. Tripalmitolein, a triglyceride (TG) consisting of three palmitoleic acid moieties, serves as an effective internal standard for the quantification of triglycerides in various biological samples. Its chemical properties, including a molecular weight of 801.3 g/mol , ensure it behaves similarly to endogenous TGs during extraction and analysis without being naturally abundant in most samples.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows.
Principles of Internal Standardization in Lipidomics
An ideal internal standard should be a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the biological sample.[2] It is added at a known concentration to the sample at the earliest stage of the workflow, typically before lipid extraction. By co-extracting and co-analyzing with the endogenous lipids, the internal standard experiences the same processing variations. The signal of the endogenous lipid is then normalized to the signal of the internal standard, effectively canceling out analytical inconsistencies and allowing for accurate quantification.
Application Notes
Properties of this compound as an Internal Standard
This compound is a suitable internal standard for the analysis of triglycerides for several reasons:
-
Structural Similarity: As a triacylglycerol, it closely mimics the chemical and physical properties of endogenous triglycerides, ensuring similar extraction efficiency and ionization response in mass spectrometry.
-
Low Endogenous Abundance: this compound is not a major triglyceride species in most biological systems, minimizing interference from endogenous lipids.
-
Chemical Stability: It is a stable molecule that is not prone to degradation during sample processing.
Considerations for Use
-
Purity: It is crucial to use high-purity this compound (>99%) to ensure accurate quantification.
-
Concentration: The concentration of this compound added to the sample should be optimized to be within the linear range of the analytical method and comparable to the expected concentration of the target triglyceride analytes.
-
Method Validation: As with any quantitative method, it is essential to validate the use of this compound as an internal standard for the specific lipidomics workflow and sample type. This includes assessing linearity, accuracy, precision, and recovery.
Experimental Protocols
Two common and effective methods for lipid extraction from biological samples are the Folch method and the Methyl-tert-butyl ether (MTBE) method. The following protocols detail the incorporation of this compound as an internal standard in both workflows.
Protocol 1: Lipid Extraction using the Folch Method with this compound Internal Standard
This protocol is suitable for a wide range of biological samples, including plasma, serum, cells, and tissues.
Materials:
-
This compound internal standard stock solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Thaw frozen samples on ice. Pipette a known volume (e.g., 50 µL) into a glass centrifuge tube.
-
Cells: Harvest and wash cells, then resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
-
Tissues: Weigh a known amount of frozen tissue (e.g., 20-50 mg) and homogenize in ice-cold PBS.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard stock solution to the prepared sample. The exact amount should be determined during method development to be within the dynamic range of the instrument and comparable to the endogenous triglyceride levels.
-
-
Lipid Extraction:
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for a 50 µL sample, add 1 mL of the solvent mixture).
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the sample at room temperature for 30 minutes with occasional vortexing.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent mixture).
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., 100 µL of methanol/isopropanol 1:1, v/v) for LC-MS analysis.
-
Protocol 2: Lipid Extraction using the MTBE Method with this compound Internal Standard
This method is a popular alternative to the Folch method and is more amenable to high-throughput applications.
Materials:
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Prepare plasma, serum, cells, or tissue homogenates as described in the Folch method protocol.
-
-
Internal Standard Spiking and Solvent Addition:
-
In a microcentrifuge tube, add 225 µL of methanol containing the precise amount of this compound internal standard.
-
Add the sample (e.g., 5-50 µL of plasma or cell suspension) to the methanol-internal standard mixture.
-
Add 750 µL of MTBE.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on an orbital shaker at 4°C for 10 minutes.
-
-
Phase Separation:
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. You will observe two phases: an upper organic phase containing the lipids and a lower aqueous phase.
-
-
Lipid Collection:
-
Carefully transfer the upper organic phase to a new clean tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting the results of a validation experiment for this compound as an internal standard. While specific data for this compound is not widely published, the table includes representative data for a similar triglyceride internal standard, tripalmitoylglycerol, to illustrate the expected performance.[3]
Table 1: Quantitative Performance of a Triglyceride Internal Standard
| Parameter | Tripalmitoylglycerol (C16:0) - Representative Data | This compound (C16:1) - Your Experimental Data |
| Linearity (R²) | > 0.99 | Enter your data here |
| Precision (CV%) | ||
| - Intra-day | < 5% | Enter your data here |
| - Inter-day | < 10% | Enter your data here |
| Accuracy (% Recovery) | 90-110% | Enter your data here |
| Limit of Detection (LOD) | Dependent on instrumentation | Enter your data here |
| Limit of Quantification (LOQ) | Dependent on instrumentation | Enter your data here |
Note: The data for tripalmitoylglycerol is provided as an example. Users should perform their own validation experiments to determine the performance of this compound in their specific assay.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the lipidomics workflow using an internal standard.
Caption: General experimental workflow for lipidomics using an internal standard.
Caption: Comparison of the Folch and MTBE lipid extraction workflows.
Conclusion
The use of this compound as an internal standard provides a robust method for the accurate quantification of triglycerides in lipidomics studies. Its structural similarity to endogenous triglycerides and low natural abundance make it an excellent choice for correcting for variability during sample preparation and analysis. The detailed protocols provided for both the Folch and MTBE extraction methods offer researchers a reliable starting point for incorporating this compound into their lipidomics workflows. As with any analytical method, proper validation is essential to ensure data quality and reproducibility. By following these guidelines, researchers and drug development professionals can achieve more accurate and reliable lipid profiling, leading to a deeper understanding of the role of lipids in health and disease.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of triacylglycerols in serum by capillary gas chromatography with trinonadecanoylglycerol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Laboratory Synthesis of Tripalmitolein
For Researchers, Scientists, and Drug Development Professionals
Application Note
Tripalmitolein, a triglyceride derived from the monounsaturated fatty acid palmitoleic acid, is a subject of growing interest in various research fields, including lipid metabolism, nutrition, and drug delivery. As a specific triacylglycerol, its synthesis in a laboratory setting is crucial for in-depth studies of its physicochemical properties and biological activities. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.
Introduction
This compound (glyceryl tripalmitoleate) is composed of a glycerol backbone esterified with three molecules of palmitoleic acid.[1] Its defined chemical structure makes it a valuable tool for investigating lipid-protein interactions, cellular uptake and metabolism of fatty acids, and for the development of structured lipids with specific nutritional or therapeutic properties. The synthesis of high-purity this compound is essential for obtaining reliable and reproducible experimental results. Two primary methods for its synthesis are direct acid-catalyzed esterification and lipase-catalyzed enzymatic synthesis.
Data Presentation
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Catalyst | p-Toluenesulfonic acid | Novozym® 435 (Immobilized Lipase B from Candida antarctica) | [2][3] |
| Reactants | Glycerol, Palmitoleic Acid | Glycerol, Palmitoleic Acid | [2][3] |
| Molar Ratio (Glycerol:Palmitoleic Acid) | 1:3.3 (slight excess of fatty acid) | 1:3 | |
| Solvent | Toluene (with azeotropic removal of water) | Solvent-free | |
| Temperature | 110-120 °C | 60-70 °C | |
| Reaction Time | 4-6 hours | 8-24 hours | |
| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography | |
| Purity | >95% | >98% | |
| Typical Yield | 80-90% | >90% |
Experimental Protocols
Chemical Synthesis: Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound via direct esterification of glycerol with palmitoleic acid using p-toluenesulfonic acid as a catalyst.
Materials:
-
Glycerol (anhydrous, ≥99.5%)
-
Palmitoleic acid (≥98%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add glycerol (1.0 g, 10.86 mmol) and palmitoleic acid (8.75 g, 34.4 mmol, 3.17 equivalents).
-
Add toluene (100 mL) to dissolve the reactants.
-
Add p-toluenesulfonic acid monohydrate (0.21 g, 1.09 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1, v/v) mobile phase. The reaction is typically complete within 4-6 hours when the starting materials are no longer visible on the TLC plate.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield pure this compound as a pale yellow oil.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol outlines a solvent-free synthesis of this compound using an immobilized lipase, which offers milder reaction conditions and higher specificity.
Materials:
-
Glycerol (anhydrous, ≥99.5%)
-
Palmitoleic acid (≥98%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum pump
-
Filtration apparatus
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
In a reaction vessel, combine glycerol (1.0 g, 10.86 mmol) and palmitoleic acid (8.28 g, 32.58 mmol, 3.0 equivalents).
-
Add Novozym® 435 (5-10% by weight of total reactants, e.g., 0.46 g).
-
Heat the mixture to 60-70 °C with continuous stirring or shaking.
-
To drive the reaction towards product formation, apply a vacuum to remove the water produced during the esterification.
-
Monitor the reaction progress by analyzing the free fatty acid content via titration or by TLC. The reaction typically reaches high conversion within 8-24 hours.
-
Once the reaction is complete, cool the mixture and add hexane to dissolve the product.
-
Separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography as described in the chemical synthesis protocol.
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR (CDCl₃, 400 MHz): δ 5.34 (m, 6H, -CH=CH-), 5.26 (p, 1H, -CH₂-CH(O-CO-R)-CH₂-), 4.29 (dd, J=11.9, 4.3 Hz, 2H, glycerol CH₂), 4.14 (dd, J=11.9, 6.0 Hz, 2H, glycerol CH₂), 2.31 (t, J=7.5 Hz, 6H, -CH₂-COO-), 2.01 (q, J=6.9 Hz, 12H, -CH₂-CH=), 1.62 (p, J=7.4 Hz, 6H, -CH₂-CH₂-COO-), 1.29 (m, 36H, -(CH₂)₆-), 0.88 (t, J=6.9 Hz, 9H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.3, 172.9 (C=O), 130.0, 129.8 (-CH=CH-), 68.9 (glycerol CH), 62.1 (glycerol CH₂), 34.2, 34.0 (-CH₂-COO-), 31.9, 29.8, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7 (aliphatic CH₂), 14.1 (-CH₃).
-
Mass Spectrometry (ESI-MS): For this compound (C₅₁H₉₂O₆), the expected [M+H]⁺ ion is at m/z 801.7. The MS/MS fragmentation pattern will show characteristic losses of the palmitoleoyl chains.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
Application Notes and Protocols: Cell Culture Applications of Tripalmitolein Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitolein is a triglyceride composed of three molecules of palmitoleic acid, a monounsaturated omega-7 fatty acid. While direct studies on this compound supplementation in cell culture are limited, a significant body of research exists on the effects of its constituent fatty acid, palmitoleic acid (POA). These application notes primarily focus on the cellular effects and protocols related to palmitoleic acid, offering insights into the potential applications of this compound. Palmitoleic acid has been identified as a lipokine, a lipid hormone that can influence various metabolic processes.[1][2] In cell culture, it is often studied in contrast to the saturated fatty acid, palmitic acid (PA), to elucidate the differential effects of unsaturated and saturated fats on cellular functions.
This document provides a summary of the key applications of palmitoleic acid supplementation in cell culture, detailed experimental protocols, and visualizations of relevant signaling pathways.
Key Applications in Cell Culture
Palmitoleic acid supplementation has been investigated in various cell culture models, revealing its role in:
-
Modulating Cell Viability and Proliferation: Unlike the saturated fatty acid palmitic acid, which can be cytotoxic, palmitoleic acid has been shown to have no detrimental effect on cell viability and can even increase cell survival in some cell types.[3] For instance, in human umbilical vein endothelial cells (HUVECs), palmitoleate completely prevented the cytotoxic effects of palmitate.[4] In 3T3-L1 preadipocytes, treatment with 100 μM palmitoleic acid for 24 hours increased the number of cells by about 17%.[5]
-
Anti-Inflammatory Effects: Palmitoleic acid has demonstrated anti-inflammatory properties in various cell types. In adipocytes, it has been shown to lower the expression of genes related to toll-like receptor (TLR) pathways, while in macrophages, it reduced the expression of inflammatory genes and the production of inflammatory cytokines.
-
Improving Insulin Sensitivity: In vitro studies have shown that palmitoleic acid can enhance insulin signaling. For example, 3T3-L1 adipocytes incubated with palmitoleic acid exhibited greater glucose uptake and increased rates of glycolysis. Similarly, cultured L6 myotubes showed higher uptake and oxidation of glucose when incubated with palmitoleic acid. This effect is partly attributed to the activation of AMPK.
-
Regulating Lipid Metabolism and Lipid Droplet Formation: Palmitoleic acid supplementation can influence lipid accumulation and the expression of genes involved in lipid metabolism. In HepG2 hepatocytes, while both palmitic acid and trans-palmitoleic acid (tPA) increased lipid accumulation, the effect of tPA was significantly lower. In bovine skeletal muscle satellite cells, palmitoleic acid increased intracellular triacylglycerol content and lipid droplet area.
-
Cancer Research: The role of palmitoleic acid in cancer is complex and appears to be context-dependent. Some studies suggest it may have anti-cancer properties by counteracting the pro-inflammatory effects of other agents. However, its effects can vary between different cancer cell lines.
Data Summary
The following tables summarize quantitative data from key studies on the effects of palmitoleic acid (POA) and its trans-isomer (tPA) in comparison to palmitic acid (PA).
Table 1: Effects of Fatty Acid Supplementation on Cell Viability
| Cell Line | Fatty Acid | Concentration | Duration | Effect on Cell Viability | Reference |
| HepG2 | tPA | > 1.5 mM | 24 h | Increased | |
| HepG2 | tPA | > 0.75 mM | 48 h | Increased | |
| HepG2 | PA | > 1.5 mM | 24 h | Decreased | |
| HepG2 | cis-PA | > 1 mM | 24 h | Decreased | |
| 3T3-L1 | POA | 100 µM | 24 h | Increased by ~17% | |
| HUVECs | PA | 0.25 and 0.5 mM | 24 h | Decreased (dose-dependent) | |
| HUVECs | POA | 0.25 and 0.5 mM | 24 h | Prevented PA-induced cytotoxicity | |
| MIN6 | tPA | 100 µM | 24 h | Reduced | |
| EndoC-βH1 | tPA | 100 µM | 24 h | Reduced |
Table 2: Effects of Fatty Acid Supplementation on Gene Expression and Protein Activity
| Cell Line | Fatty Acid | Concentration | Target | Effect | Reference |
| HepG2 | tPA | 1.5 mM | SIRT1 mRNA | Increased | |
| HEK293T | tPA | Low concentrations | PPARα activity | Modest Increase | |
| 3T3-L1 Adipocytes | PA | Not specified | Mcp1 and Tnfa mRNA | Increased | |
| 3T3-L1 Adipocytes | POA | Not specified | Mcp1, Tnfa, Il6, Cxcl10, Il10, Arg1 | No effect on basal expression | |
| HUVECs | PA | 0.25 and 0.5 mM | AMPK | Inactivation | |
| HUVECs | POA | 0.25 and 0.5 mM | AMPK | Activation |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Culture Supplementation
This protocol describes the preparation of fatty acid-bovine serum albumin (BSA) complexes, which is a standard method to deliver water-insoluble fatty acids to cells in culture.
Materials:
-
Palmitoleic acid (cis or trans) or other fatty acids
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Sterile, deionized water
-
0.1 M NaOH
-
Water bath or heating block
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of the fatty acid: Dissolve the fatty acid in ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile, deionized water or cell culture medium to a desired concentration (e.g., 10% w/v). Gently agitate to dissolve, avoiding foaming.
-
Complexation of fatty acid to BSA:
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the warm BSA solution while stirring gently. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.
-
If the fatty acid is in a salt form (e.g., sodium palmitate), it can be dissolved in sterile water at a higher temperature (e.g., 70°C) before being added to the BSA solution.
-
For some fatty acids like palmitic acid, dissolving in 50% ethanol at 54°C may be necessary before mixing with the BSA-containing medium.
-
-
Incubation: Incubate the mixture at 37°C for at least 1-2 hours with gentle shaking to allow for complete complexation.
-
Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm sterile filter.
-
Storage: Store the complexed fatty acid solution at -20°C for long-term use.
-
Cell Treatment: Thaw the fatty acid-BSA complex solution and dilute it to the desired final concentration in the cell culture medium before adding it to the cells. A control medium containing BSA and the vehicle (e.g., ethanol) without the fatty acid should be used in parallel experiments.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of fatty acid supplementation on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Fatty acid-BSA complexes (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the fatty acid-BSA complex or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular Triglyceride Accumulation
This protocol describes a method to quantify intracellular triglyceride (TG) levels in cells treated with fatty acids.
Materials:
-
Cells cultured in a 6-well plate
-
Fatty acid-BSA complexes
-
NP-40 lysis buffer
-
Triglyceride quantification kit (enzymatic assay)
-
Homogenizer or sonicator
-
Heating block
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of fatty acid-BSA complexes for the specified duration (e.g., 48 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add NP-40 lysis buffer to each well and scrape the cells.
-
Homogenize or sonicate the cell lysate to ensure complete lysis.
-
-
Lipid Solubilization: Heat the lysate at 100°C for 5 minutes and then cool to room temperature. Repeat this step to ensure complete solubilization of intracellular lipids.
-
Triglyceride Quantification:
-
Use a commercially available triglyceride quantification kit according to the manufacturer's instructions.
-
Briefly, the assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.
-
-
Data Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to fatty acid supplementation in cell culture.
Conclusion
Supplementation of cell culture media with this compound, or more specifically its constituent fatty acid palmitoleic acid, offers a valuable tool for investigating various cellular processes. The available data strongly suggest that palmitoleic acid plays a beneficial role in modulating cell viability, inflammation, and metabolism, often in direct contrast to the effects of saturated fatty acids like palmitic acid. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the applications of this compound and palmitoleic acid in their specific areas of interest, from basic cell biology to drug development. Further research is warranted to delineate the specific effects of this compound as a triglyceride versus free palmitoleic acid.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Tripalmitolein using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tripalmitolein, a triglyceride derived from the monounsaturated fatty acid palmitoleic acid, is a subject of interest in various research fields, including lipidomics, nutrition, and drug delivery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information, making it an invaluable tool for the unambiguous identification and characterization of this compound. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy.
Molecular Structure of this compound
This compound consists of a glycerol backbone esterified with three palmitoleic acid molecules at the sn-1, sn-2, and sn-3 positions. Palmitoleic acid is a monounsaturated omega-7 fatty acid with the chemical formula C₁₆H₃₀O₂.
Caption: Molecular structure of this compound.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound standard (>99% purity)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
For ¹H NMR: Weigh 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR: Weigh 20-50 mg of this compound into a clean, dry vial. A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is at least 4-5 cm to be within the active volume of the NMR probe.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-250 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
2D COSY (Correlated Spectroscopy):
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpppqf' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay (d1): 1.5-2 seconds
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-64
-
Relaxation Delay (d1): 1.5-2 seconds
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
Data Presentation: Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, with TMS as the internal standard (δ = 0.00 ppm).
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Glycerol CH₂ (sn-1, 3) | ~4.29 | dd | 2H |
| Glycerol CH₂ (sn-1, 3) | ~4.14 | dd | 2H |
| Glycerol CH (sn-2) | ~5.26 | m | 1H |
| Olefinic CH=CH | ~5.34 | m | 6H |
| α-CH₂ to C=O | ~2.31 | t | 6H |
| Allylic CH₂ | ~2.01 | m | 12H |
| β-CH₂ to C=O | ~1.61 | m | 6H |
| Bulk -(CH₂)n- | ~1.28 | br s | 60H |
| Terminal -CH₃ | ~0.88 | t | 9H |
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Signal Assignment | Position on Glycerol Backbone | Chemical Shift (δ, ppm) |
| C=O | sn-1, 3 | 173.2 |
| C=O | sn-2 | 172.8 |
| Olefinic CH | - | 130.0 |
| Olefinic CH | - | 129.7 |
| Glycerol CH (sn-2) | sn-2 | 68.9 |
| Glycerol CH₂ (sn-1, 3) | sn-1, 3 | 62.1 |
| α-CH₂ to C=O | - | 34.2 |
| β-CH₂ to C=O | - | 24.9 |
| Allylic CH₂ | - | 27.2 |
| Bulk -(CH₂)n- | - | 29.1 - 29.7 |
| CH₂ adjacent to terminal CH₃ | - | 22.7 |
| Terminal -CH₃ | - | 14.1 |
Visualization of Experimental Workflow and NMR Correlations
Experimental Workflow
The overall workflow for the structural elucidation of this compound using NMR is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Tripalmitolein Quantification by GC-MS
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of tripalmitolein by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Sample Preparation and Derivatization
FAQs
Q1: Why is derivatization necessary for quantifying this compound by GC-MS?
A1: Direct analysis of triglycerides like this compound by GC-MS is challenging due to their low volatility.[1][2] Derivatization, typically through transesterification to fatty acid methyl esters (FAMEs), is a critical step to convert the large, non-volatile triglyceride into smaller, more volatile compounds (in this case, methyl palmitoleate) that are amenable to gas chromatography.[3][4] This process reduces the polarity of the fatty acids, leading to improved peak shape and preventing adsorption issues within the GC system.[5]
Troubleshooting Guide: Inconsistent or Incomplete Derivatization
Problem: I am seeing low or inconsistent yields of methyl palmitoleate after derivatization.
Possible Causes & Solutions:
-
Presence of Water: Moisture can significantly hinder the esterification reaction. Ensure all glassware is dry and use anhydrous solvents and reagents.
-
Incorrect Catalyst Concentration: The concentration of the acid or base catalyst is crucial for the reaction to proceed to completion. Prepare fresh catalyst solutions and verify their concentrations.
-
Suboptimal Reaction Time or Temperature: Transesterification requires specific temperatures and durations to ensure complete conversion. Refer to established protocols and optimize these parameters for your specific sample matrix. For example, acid-catalyzed methylation may require heating at 90°C for 10 minutes or 45°C for 30 minutes.
-
Inefficient Extraction of FAMEs: After the reaction, the FAMEs need to be efficiently extracted into a non-polar solvent. Ensure vigorous mixing during the extraction step and allow for complete phase separation.
II. GC System and Separation
FAQs
Q2: What are the typical GC-MS parameters for analyzing methyl palmitoleate?
A2: While optimal conditions should be determined empirically for your specific instrument and column, the following table provides a general starting point for method development.
Table 1: Typical GC-MS Parameters for Methyl Palmitoleate (as FAME) Analysis
| Parameter | Typical Setting |
| GC Column | Highly polar stationary phase (e.g., biscyanopropyl polysiloxane) |
| 100 m x 0.25 mm ID, 0.20 µm film thickness | |
| Injector Temperature | 250°C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial: 100°C, hold for 4 min |
| Ramp: 3°C/min to 240°C, hold for 15 min | |
| MS Transfer Line Temp | 240°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 50-500 |
Troubleshooting Guide: Poor Peak Shape (Tailing or Fronting)
Problem: My methyl palmitoleate peak is tailing or fronting, leading to inaccurate integration and quantification.
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column: Polar analytes can interact with active sites (e.g., exposed silanols) in the GC system, causing peak tailing.
-
Solution: Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the column to remove any active sites that may have developed.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak broadening and tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth as specified by the instrument manufacturer.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or increase the split ratio.
-
-
Inlet Temperature Too Low: Insufficient inlet temperature can cause slow vaporization of the sample, resulting in broader peaks.
-
Solution: Increase the inlet temperature, but avoid exceeding the thermal stability of your analyte.
-
Experimental Workflow for Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in GC analysis.
III. MS Detection and Quantification
FAQs
Q3: Which ions should I use for quantifying methyl palmitoleate?
A3: For quantification using electron ionization (EI), it is recommended to use selected ion monitoring (SIM) mode for increased sensitivity and selectivity. For methyl palmitoleate (C16:1 FAME), characteristic ions include its molecular ion and prominent fragment ions.
Table 2: Suggested Ions for SIM Quantification of Methyl Palmitoleate
| Ion (m/z) | Description |
| 268.2 | Molecular Ion [M]+ |
| 236.2 | [M-32]+ (Loss of methanol) |
| 74 | McLafferty rearrangement ion, characteristic of FAMEs |
| 55 | Common fragment for unsaturated fatty acid esters |
Troubleshooting Guide: Inaccurate or Irreproducible Quantification
Problem: My quantitative results for this compound are not accurate or reproducible.
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of methyl palmitoleate in the MS source, leading to inaccurate quantification.
-
Solution: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is the most effective way to compensate for matrix effects. Alternatively, preparing calibration standards in a matrix that closely matches the sample (matrix-matched calibration) can also mitigate these effects.
-
-
Improper Internal Standard Selection or Use: The internal standard should be chemically similar to the analyte and added to all samples and standards at a constant concentration early in the sample preparation process.
-
Solution: Choose an internal standard that is not naturally present in your samples. A triglyceride or fatty acid with a chain length not present in the sample is a good option if a stable isotope-labeled standard is unavailable.
-
-
Non-linearity of Detector Response: The detector response may not be linear across the entire concentration range of your samples.
-
Solution: Ensure your calibration curve covers the expected concentration range of your samples and demonstrates good linearity (R² > 0.99). If necessary, dilute samples to fall within the linear range of the calibration curve.
-
Workflow for Internal Standard-Based Quantification
Caption: The workflow for accurate quantification using an internal standard.
IV. Experimental Protocols
Protocol: Acid-Catalyzed Transesterification of this compound
This protocol provides a general guideline for the transesterification of this compound to methyl palmitoleate.
-
Sample Preparation: Accurately weigh approximately 10-25 mg of the lipid-containing sample into a screw-cap glass tube.
-
Internal Standard Addition: If using an internal standard, add a known amount to the tube.
-
Reagent Addition: Add 2 mL of 5% HCl in methanol.
-
Reaction: Cap the tube tightly and heat at 80°C for 2 hours.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of water and 2 mL of hexane to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tube briefly to facilitate phase separation.
-
Sample Transfer: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Note: This protocol may need to be optimized for different sample matrices. Always handle reagents in a fume hood and wear appropriate personal protective equipment.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Preventing Tripalmitolein Degradation During Sample Storage
For researchers, scientists, and drug development professionals, ensuring the stability of lipid samples like tripalmitolein is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound degradation primarily occurs through two mechanisms:
-
Enzymatic Hydrolysis: Lipase enzymes, which may be present in biological samples, can hydrolyze the ester bonds of this compound, breaking it down into free fatty acids and glycerol. This process can be accelerated by suboptimal storage temperatures.
-
Non-Enzymatic Oxidation (Lipid Peroxidation): The double bonds in the palmitoleic acid chains of this compound are susceptible to attack by reactive oxygen species (ROS). This process, known as lipid peroxidation, is a chain reaction that leads to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones.[1][2] Exposure to oxygen, light, and certain metal ions can initiate and propagate this process.[3]
Q2: What are the ideal storage temperatures for this compound?
A2: For long-term stability, this compound samples should be stored at -20°C or, ideally, at -80°C.[3][4] Storing at these low temperatures significantly reduces both enzymatic activity and the rate of chemical reactions like oxidation. Short-term storage at 4°C is not recommended as enzymatic activity can persist.
Q3: How does oxygen exposure affect this compound stability?
A3: Oxygen is a key initiator of lipid peroxidation. Storing this compound in the presence of oxygen, even at low temperatures, can lead to oxidative degradation over time. To minimize this, samples should be stored under an inert atmosphere, such as nitrogen or argon.
Q4: Can I store this compound dissolved in a solvent?
A4: Yes, storing this compound in a suitable organic solvent is a common practice. High-purity, anhydrous solvents like chloroform or methanol are often used. Dissolving the lipid can help to create a more homogeneous sample and allows for easier handling. It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation. The solution should be stored in glass vials with Teflon-lined caps under an inert atmosphere at -20°C or -80°C.
Q5: Are antioxidants necessary for storing pure this compound?
A5: While pure this compound is relatively stable, the addition of antioxidants is a recommended precautionary measure, especially for long-term storage or if the sample has been exposed to conditions that could initiate oxidation. Antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (α-tocopherol) can effectively inhibit lipid peroxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Sample degradation (hydrolysis or oxidation). | Review storage conditions: check temperature, exposure to light and oxygen. Implement storage under an inert atmosphere (nitrogen or argon). Add an antioxidant (e.g., BHT at 0.01%) to a fresh aliquot to assess if it prevents the formation of new peaks. |
| Change in physical appearance (e.g., color, viscosity) | Significant oxidation or hydrolysis. | Discard the sample. Review and optimize the entire sample handling and storage workflow to minimize exposure to oxygen, light, and moisture. |
| Inconsistent results between aliquots of the same sample | Inhomogeneous sample; localized degradation. | Ensure the sample is fully dissolved and mixed before aliquoting. Store in smaller, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation observed in a stored solution | Solvent evaporation; change in solubility at low temperatures. | Before use, allow the vial to equilibrate to room temperature and gently vortex to redissolve the precipitate. If it does not redissolve, consider preparing a fresh stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
Quantitative Data on this compound Stability
The following table summarizes recommended storage conditions and the expected stability of this compound. Please note that specific degradation rates can vary depending on the purity of the sample and the presence of contaminants.
| Storage Condition | Temperature | Atmosphere | Light Condition | Antioxidant | Expected Stability (Purity >99%) | Primary Degradation Pathway |
| Optimal Long-Term | -80°C | Inert (Nitrogen/Argon) | Dark | Recommended (e.g., 0.01% BHT) | > 2 years | Minimal degradation |
| Standard Long-Term | -20°C | Inert (Nitrogen/Argon) | Dark | Recommended (e.g., 0.01% BHT) | 1 - 2 years | Slow oxidation |
| Sub-optimal Long-Term | -20°C | Air | Dark | None | 6 - 12 months | Oxidation |
| Short-Term (Aqueous Emulsion) | 4°C | Air | Light | None | < 1 week | Hydrolysis and Oxidation |
| Room Temperature | 20-25°C | Air | Light | None | Days to weeks | Rapid Oxidation and Hydrolysis |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol describes the best practices for storing this compound to ensure its stability over an extended period.
Materials:
-
High-purity this compound (>99%)
-
High-purity organic solvent (e.g., chloroform or methanol, HPLC grade)
-
Antioxidant stock solution (e.g., 1% BHT in chloroform)
-
Amber glass vials with Teflon-lined screw caps
-
Pipettes and tips (glass or solvent-resistant)
-
Inert gas (Nitrogen or Argon) cylinder with a regulator and tubing
-
-80°C Freezer
Procedure:
-
Preparation of Stock Solution:
-
If starting with solid this compound, allow it to come to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in the chosen organic solvent at a desired concentration (e.g., 10 mg/mL).
-
If an antioxidant is to be used, add the antioxidant stock solution to the this compound solution to achieve a final concentration of 0.01% (e.g., add 10 µL of 1% BHT stock to 1 mL of this compound solution).
-
-
Aliquoting:
-
Dispense the this compound solution into single-use amber glass vials. The volume of each aliquot should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.
-
-
Inert Gas Purging:
-
Gently flush the headspace of each vial with a stream of nitrogen or argon for 15-30 seconds to displace any oxygen.
-
-
Sealing and Labeling:
-
Immediately after purging, tightly seal the vials with Teflon-lined caps.
-
Label each vial clearly with the sample name, concentration, date, and any additives.
-
-
Storage:
-
Place the labeled vials in a freezer box and store them at -80°C.
-
Signaling Pathways and Experimental Workflows
This compound Degradation Pathways
Caption: Major pathways of this compound degradation.
Experimental Workflow for Preventing this compound Degradation
Caption: Recommended workflow for sample preparation and storage.
References
Technical Support Center: Troubleshooting Low Yield in Tripalmitolein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yields during Tripalmitolein extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield a critical factor? A1: this compound is a triglyceride, a type of neutral lipid, composed of three palmitoleic acid chains attached to a glycerol backbone. It is a target compound in various research fields, including biofuels and pharmaceuticals. Achieving a high extraction yield is crucial for the economic viability, efficiency of downstream processing, and overall success of research and development projects.
Q2: My crude extract yield is significantly lower than expected. What are the most common initial issues to check? A2: The most critical factors to investigate first are the preparation of your starting material and your choice of solvent. Inadequate grinding of the biomass reduces the surface area available for the solvent to penetrate, and using a solvent with the wrong polarity for this compound (a nonpolar lipid) will result in poor solubility and, consequently, low yield.[1][2]
Q3: How does the moisture content of my biomass affect the extraction process? A3: High moisture content in the biomass can significantly hinder the extraction of nonpolar lipids like this compound, especially when using nonpolar solvents such as hexane.[1][3] Water acts as a barrier, preventing the solvent from effectively making contact with the intracellular lipids.[4] Therefore, drying the biomass is a common and often necessary pretreatment step, though it can be energy-intensive.
Q4: Could the extraction method itself be the cause of low yield? A4: Yes, the choice of extraction technique plays a significant role. Conventional methods like Soxhlet extraction can be effective but often require long durations and large solvent volumes, which can risk thermal degradation of the target compound. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer higher yields in shorter times with less solvent. However, each method requires optimization of its specific parameters (e.g., power for UAE, pressure for SFE) to be effective.
Q5: What role does cell disruption play in the extraction of intracellular lipids? A5: For many biological sources, such as microalgae or yeast, lipids are located intracellularly, protected by a rigid cell wall. This cell wall acts as a barrier to solvent penetration, making effective cell disruption a major bottleneck in the extraction process. Employing pretreatment methods like bead milling, sonication, high-pressure homogenization, or microwave heating is often essential to break these cellular structures and release the lipids for extraction.
Detailed Troubleshooting Guides
Problem: Consistently Low Crude Extract Yield
This is the most common issue encountered during lipid extraction. The following guide, presented in a question-and-answer format, helps you diagnose and resolve the underlying causes.
1. Is your starting material properly prepared?
-
Issue: Inadequate grinding or inconsistent particle size can drastically reduce yield by limiting the surface area exposed to the solvent. For plant-based sources, insufficient drying can lead to enzymatic degradation of lipids or impede extraction by nonpolar solvents.
-
Solution:
-
Drying: Ensure the biomass is thoroughly dried to a moisture content of 9-11% for optimal results with most solvent systems. Use a low-temperature oven (40-50°C) or freeze-dryer to prevent thermal degradation of this compound.
-
Grinding: Grind the dried material into a fine, uniform powder. A smaller particle size increases the efficiency of solvent-matrix interactions.
-
2. Are you using the optimal solvent system?
-
Issue: The principle of "like dissolves like" is paramount in extraction. This compound is a neutral, nonpolar lipid. Using a highly polar solvent alone will result in poor extraction. Conversely, a purely nonpolar solvent may not efficiently penetrate cell structures to access the lipids.
-
Solution:
-
Solvent Selection: Employ a solvent mixture that balances polarity. A combination of a nonpolar solvent (to dissolve the neutral lipids) and a polar solvent (to disrupt cell membranes and lipid-protein complexes) is often most effective.
-
Common Mixtures: The Folch and Bligh & Dyer methods, using chloroform/methanol mixtures, are widely recognized for their high efficiency in extracting a broad range of lipids. For a greener approach, solvents like ethanol or ethyl acetate have also shown high yields.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated before all the lipid is extracted. Increasing the solvent-to-solid ratio can improve yield, but an excessive amount increases costs. Experiment to find the optimal balance.
-
3. Have you incorporated an effective cell disruption step?
-
Issue: If your source material (e.g., microalgae, yeast, seeds) has tough cell walls, the solvent may not be able to access the intracellular this compound, leading to very low yields. This is often the primary bottleneck in lipid recovery.
-
Solution:
-
Mechanical Methods: Techniques like bead milling, ultrasonication (sonication), and microwave-assisted extraction (MAE) use physical forces to rupture cell walls. Sonication, for example, uses acoustic cavitation to create micro-disruptions.
-
Physicochemical Methods: High-pressure homogenization and pulsed electric field treatments are also effective.
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Integration: These methods can be used as a pretreatment step before solvent extraction or integrated directly, as in the case of UAE and MAE.
-
4. Are your extraction parameters optimized for your chosen method?
-
Issue: Every extraction technique has a set of operational parameters that must be optimized to maximize yield. Running the process for too short a time, at too low a temperature, or with incorrect settings will lead to incomplete extraction.
-
Solution:
-
Temperature: Increasing the temperature generally improves solvent penetration and lipid solubility. However, excessively high temperatures can cause oxidation and degradation of lipids, particularly for long-duration methods like Soxhlet.
-
Time: Ensure the extraction time is sufficient for the solvent to fully penetrate the sample and dissolve the target compound. For continuous methods like Soxhlet, this means allowing for an adequate number of cycles.
-
Method-Specific Parameters: For advanced methods, optimize power and frequency (UAE), pressure (SFE), or microwave power (MAE).
-
Data & Visualizations
Data Presentation
Table 1: Comparison of Select Solvents and Methods on Lipid Yield
| Extraction Method | Solvent System | Biomass Source | Reported Yield | Reference |
| Solvent Extraction | Ethyl Acetate (EtOAc) | Tenebrio molitor | 25.33% | |
| Solvent Extraction | Isopropanol (IPA) | Tenebrio molitor | 21.66% | |
| Solvent Extraction | n-Hexane | Tenebrio molitor | 18.6% | |
| Microwave-Assisted (MAE) | 10% (w/v) Brine | Nannochloropsis sp. | 16.1% | |
| Bligh & Dyer | Methanol:Chloroform:Water | Mortierella isabellina | 41% | |
| Supercritical Fluid (SFE) | SC-CO₂ with Ethanol | Microalgae | 31.37% | |
| Soxhlet | Chloroform/Methanol (1:1 v/v) | Not Specified | Higher than n-hexane |
Table 2: Influence of Key Parameters on Extraction Yield
| Parameter | General Effect on Yield | Considerations | References |
| Temperature | Increases with temperature to an optimum, then may decrease. | Higher temperatures increase solubility but can cause degradation of heat-sensitive lipids. | |
| Time | Increases with time until a plateau is reached. | Longer times improve extraction completeness but increase energy costs and risk of degradation. | |
| Particle Size | Yield increases as particle size decreases. | Finer particles provide a larger surface area but can lead to packing issues or difficult filtration. | |
| Moisture Content | High moisture generally decreases yield for nonpolar solvents. | Drying is often necessary but adds cost and can degrade compounds if not done carefully. | |
| Solvent-to-Solid Ratio | Increases with a higher ratio up to a point of diminishing returns. | A higher ratio prevents solvent saturation but increases overall solvent consumption and cost. | |
| Pressure (SFE) | Yield generally increases with pressure. | Higher pressure increases the density and solvating power of the supercritical fluid. |
Experimental Protocols
Protocol 1: Standard Soxhlet Extraction This protocol outlines the classical method for solid-liquid extraction.
-
Preparation: Weigh 10-20 g of finely ground, dried biomass and place it inside a cellulose thimble.
-
Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Connect a round-bottom flask filled with approximately 250 mL of an appropriate solvent (e.g., n-hexane or a chloroform:methanol 2:1 v/v mixture) to the bottom of the extractor and attach a condenser to the top.
-
Extraction: Heat the flask using a heating mantle to a temperature that allows for steady boiling of the solvent. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.
-
Cycling: Allow the extraction to proceed for 6-12 hours. The process runs in cycles, where the solvent chamber fills and then automatically siphons back into the boiling flask.
-
Recovery: Once the extraction is complete, turn off the heat and let the apparatus cool. Recover the solvent containing the extracted this compound from the round-bottom flask.
-
Concentration: Use a rotary evaporator under reduced pressure to remove the solvent, yielding the crude lipid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) This protocol leverages ultrasonic energy to enhance extraction efficiency.
-
Preparation: Mix 5 g of finely ground biomass with 100 mL of solvent (e.g., ethanol) in a glass beaker or flask.
-
Sonication: Place the vessel into an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Parameter Setting: Set the desired parameters. Frequencies in the range of 20–40 kHz are common for cell disruption. Set the temperature (e.g., 40-50°C) and sonication time (e.g., 20-30 minutes).
-
Extraction: Run the UAE process for the specified duration. The acoustic cavitation will disrupt cell walls and enhance mass transfer of the lipids into the solvent.
-
Separation: After sonication, separate the solid biomass from the liquid extract using centrifugation or filtration.
-
Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low extraction yield.
Caption: The cyclical workflow of a Soxhlet extraction apparatus.
References
How to minimize ion suppression for Tripalmitolein in ESI-MS?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Tripalmitolein in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide: Minimizing Ion Suppression for this compound
Ion suppression is a common challenge in the ESI-MS analysis of this compound, a nonpolar triglyceride. It primarily arises from the co-elution of more easily ionized molecules, particularly phospholipids, which compete for ionization and reduce the signal intensity of this compound. This guide provides a systematic approach to identify and mitigate this issue.
Problem: Low or No Signal for this compound
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting low this compound signal.
Detailed Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action |
| No or very low this compound signal, but other analytes are detected. | Severe ion suppression from co-eluting matrix components, most commonly phospholipids. | 1. Confirm Ion Suppression: Perform a post-column infusion experiment. A dip in the constant this compound signal upon injection of a blank matrix extract will confirm suppression at specific retention times. 2. Implement a Sample Cleanup Strategy: Use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove phospholipids. See detailed protocols below. |
| Inconsistent this compound signal across replicate injections. | Variable matrix effects due to slight variations in sample preparation or chromatographic retention times. | 1. Improve Sample Preparation Reproducibility: Ensure consistent solvent volumes, vortexing times, and phase separation. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same ion suppression, allowing for more accurate quantification. 3. Optimize Chromatography: Improve the separation between this compound and the interfering compounds. |
| Good signal in standards, but poor signal in biological samples. | Matrix effects are introduced by the biological matrix (e.g., plasma, tissue homogenate). | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. 2. Thorough Sample Cleanup: Employ a robust LLE or SPE protocol to remove a larger portion of the interfering matrix. |
| Peak tailing or fronting for this compound. | Co-eluting compounds can affect the peak shape. It can also be a chromatographic issue. | 1. Improve Chromatographic Resolution: Modify the gradient, change the stationary phase (e.g., use a lipid-specific column), or adjust the mobile phase composition. 2. Ensure Efficient Sample Cleanup: A cleaner sample will likely result in better peak shapes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in ESI-MS?
A1: The primary cause of ion suppression for this compound is the presence of co-eluting compounds from the sample matrix that have a higher ionization efficiency in the ESI source. For biological samples, phospholipids are the most significant contributors to the suppression of triglyceride signals. Other potential sources include salts, detergents, and other highly abundant lipids.
Q2: How can I quantitatively assess the extent of ion suppression?
A2: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: Which sample preparation technique is most effective at removing phospholipids?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective at removing phospholipids and reducing ion suppression for triglycerides.[1][2] The choice between them often depends on factors like sample throughput, cost, and the specific matrix. LLE is often simpler and more cost-effective, while SPE can offer higher selectivity and cleaner extracts.
Q4: Can I overcome ion suppression by simply diluting my sample?
A4: Sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance analytes. Dilution is a viable strategy when the this compound concentration is high enough to remain above the limit of detection after dilution.
Q5: Is ESI the best ionization technique for this compound?
A5: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for nonpolar compounds like triglycerides.[3] This is because APCI involves gas-phase ionization, which is less affected by competition for charge at the droplet surface. If significant ion suppression persists with ESI even after optimizing sample preparation and chromatography, switching to APCI is a recommended strategy.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Average Signal Enhancement (vs. No Cleanup) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Effective at removing phospholipids, cost-effective. | Can be labor-intensive, may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | High | High selectivity for phospholipid removal, can be automated for high throughput. | More expensive, may require method development. |
Signal enhancement is presented as a qualitative representation based on literature. Actual values are highly dependent on the specific matrix and analyte. A study by Jones, et al. (2021) demonstrated that an optimized phospholipid removal protocol resulted in a 6-fold average increase in the signal intensity of non-phospholipid features in positive ion mode.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Phospholipid Removal
This protocol is adapted from a method demonstrated to effectively remove phospholipids from triglyceride samples.
Workflow for LLE
Caption: A step-by-step workflow for the LLE protocol.
Materials:
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ultrapure water
-
Sample containing this compound (e.g., plasma, tissue extract)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of your sample in a microcentrifuge tube, add 400 µL of methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 600 µL of hexane and 200 µL of ultrapure water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.
-
Carefully collect the upper hexane layer, which contains the triglycerides, and transfer it to a clean tube. The lower aqueous/methanol layer contains the phospholipids.
-
Dry the collected hexane layer under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for your LC-MS analysis (e.g., isopropanol/acetonitrile).
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol uses a normal-phase SPE cartridge to retain polar phospholipids while allowing nonpolar triglycerides like this compound to pass through.
Materials:
-
Silica-based SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Sample containing this compound
-
Hexane (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Methanol (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of hexane through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of dichloromethane through the cartridge. Do not let the sorbent bed go dry.
-
Load the sample: Dissolve your dried sample extract in a small volume of dichloromethane (e.g., 200 µL) and load it onto the SPE cartridge.
-
Elute this compound: Add 1 mL of dichloromethane to the cartridge and collect the eluate. This fraction will contain the triglycerides.
-
Elute Phospholipids (for method validation or disposal): To remove the retained phospholipids from the cartridge, you can subsequently elute with 1 mL of methanol.
-
Dry down and reconstitute: Dry the collected dichloromethane fraction under nitrogen and reconstitute in your injection solvent for LC-MS analysis.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PHOSPHOLIPID AND TRIACYLGLYCEROL PROFILES MODIFIED BY PLD SUPPRESSION IN SOYBEAN SEED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tripalmitolein Peak Resolution in Chromatography
Welcome to the Technical Support Center for improving the resolution of Tripalmitolein peaks in your chromatographic analyses. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound peaks?
Poor resolution of this compound, a high molecular weight triglyceride, can stem from several factors in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Common issues include:
-
In HPLC:
-
In GC:
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An inappropriate stationary phase, as highly polar phases are needed to separate isomers.
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A temperature ramp that is too rapid.
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Low volatility of intact triglycerides leading to broad peaks.
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Improper injection techniques that can discriminate against high-boiling point compounds.
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Q2: How does the choice of chromatographic technique (HPLC vs. GC) affect the analysis of this compound?
Both HPLC and GC can be used for this compound analysis, but they operate on different principles and present distinct challenges.
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HPLC (especially Reversed-Phase): Separates molecules based on their hydrophobicity. It is a powerful technique for analyzing intact triglycerides. However, achieving good resolution between structurally similar triglycerides can be challenging and requires careful method development. Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often used for detection since triglycerides lack a strong UV chromophore.
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GC: Separates molecules based on their boiling points and interaction with the stationary phase. Due to the low volatility of triglycerides, high temperatures are required, which can risk sample degradation. Often, triglycerides are transesterified to their fatty acid methyl esters (FAMEs) for easier analysis by GC, though this adds a sample preparation step.
Q3: When should I consider using a guard column?
A guard column is recommended when you experience peak distortion, increased backpressure, or a decline in column performance over a series of injections. It acts as a protective filter, trapping contaminants and strongly adsorbed sample components that could otherwise foul the analytical column. Using a guard column with the same packing material as your analytical column is a cost-effective way to extend the life of your main column.
Troubleshooting Guides
HPLC Troubleshooting: Poor this compound Peak Resolution
If you are experiencing co-eluting or broad this compound peaks in your HPLC analysis, follow these troubleshooting steps. It is recommended to change only one parameter at a time to isolate the cause of the issue.
Problem: Overlapping or Co-eluting Peaks
This issue is often related to the selectivity of your method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase Composition | Modify the organic solvent ratio (e.g., acetonitrile, methanol) in your mobile phase. A lower percentage of organic solvent generally increases retention and can improve separation. | Increased separation between closely eluting peaks. |
| Stationary Phase Selectivity | Switch to a column with a different stationary phase chemistry (e.g., C30 instead of C18) to alter the interactions between the analyte and the column. | Changes in elution order and potentially improved resolution. |
| Column Temperature | Adjust the column temperature. Lower temperatures can increase retention and improve resolution, but may also increase analysis time. | Better separation of peaks, but with a longer run time. |
| pH of Mobile Phase (for ionizable compounds) | While this compound is not ionizable, this is a critical parameter for other analytes that might be in your sample mixture. | Not directly applicable to this compound but important for overall method development. |
Problem: Broad or Tailing Peaks
This is often an indication of poor column efficiency or secondary interactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Efficiency | Use a column with smaller particles (e.g., 3 µm vs. 5 µm) or a longer column to increase the plate number (N). | Sharper, narrower peaks leading to better resolution. |
| Flow Rate | Decrease the flow rate. This can lead to better peak shape but will increase the analysis time. | Narrower peaks and improved resolution. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | More symmetrical and sharper peaks. |
| Contamination | Flush the column with a strong solvent or replace the guard column if one is in use. | Restoration of peak shape and column performance. |
GC Troubleshooting: Poor this compound Peak Resolution
For GC analysis of this compound, high temperatures and potential for sample discrimination are key challenges.
Problem: Poor Separation of Intact Triglycerides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Stationary Phase Polarity | Use a highly polar stationary phase designed for high-temperature applications to differentiate between triglycerides. | Improved separation of structurally similar triglycerides. |
| Temperature Program | Optimize the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds. | Better resolution between adjacent peaks. |
| Carrier Gas Flow Rate | Adjust the carrier gas flow rate to its optimal linear velocity for your column dimensions. | Increased column efficiency and sharper peaks. |
Problem: Broad or Missing Peaks for High Molecular Weight Triglycerides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Injector Discrimination | Use a cool on-column or programmed temperature vaporizer (PTV) injection technique to ensure the complete transfer of high-boiling point analytes to the column. | Improved detection and peak shape for high molecular weight compounds. |
| Insufficient Temperature | Ensure the inlet, oven, and detector temperatures are high enough for triglyceride analysis (e.g., up to 360-370°C). | Elution of high molecular weight triglycerides as sharper peaks. |
| Column Degradation | Trim the front end of the column (10-20 cm) to remove contaminants or replace the column if it has been used beyond its maximum temperature limit. | Restoration of column performance and peak shape. |
| Sample Preparation | Consider converting the triglycerides to Fatty Acid Methyl Esters (FAMEs) for analysis at lower temperatures. | Easier and more robust analysis, though it adds a derivatization step. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Triglyceride Analysis
This protocol provides a general starting point for the separation of triglycerides like this compound.
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Column: C18 or C30 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 3.5 µm particle size).
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Mobile Phase: A gradient of Acetonitrile and Water is often used. For example, starting with 80% Acetonitrile and increasing to 100% over 20 minutes. The mobile phase can also contain modifiers like isopropanol or dichloromethane for better solubility of lipids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: ELSD or MS. For ELSD, typical drift tube temperature is 50°C and nebulizer gas pressure is 3.5 bar.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent like acetone or a mixture of isopropanol and hexane. Filter through a 0.45 µm membrane filter before injection.
Protocol 2: High-Temperature GC Method for Intact Triglycerides
This protocol is for the analysis of underivatized triglycerides.
-
Column: A high-temperature, polar stationary phase capillary column (e.g., 15 m length, 0.25 mm internal diameter, 0.15 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of approximately 1-2 mL/min.
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Injector: Cool on-column or PTV.
-
Oven Temperature Program: Start at a lower temperature (e.g., 250°C), then ramp up to a high final temperature (e.g., 365°C) at a rate of 5-10°C/min. Hold at the final temperature for 10-15 minutes.
-
Detector: Flame Ionization Detector (FID) at 370°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane.
Visualizations
Caption: HPLC troubleshooting workflow for poor peak resolution.
Caption: Factors influencing chromatographic peak resolution.
References
Technical Support Center: Stability of Tripalmitolein in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with tripalmitolein in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a triglyceride, which is an ester derived from glycerol and three molecules of palmitoleic acid, a monounsaturated omega-7 fatty acid. It is a liquid at room temperature and is insoluble in water. Due to its unsaturated nature, this compound is susceptible to oxidation.
Q2: What are the recommended storage conditions for pure this compound?
A2: Pure this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C to minimize oxidation.
Q3: How should I store stock solutions of this compound in organic solvents?
A3: Stock solutions of this compound in organic solvents should be stored in glass vials with Teflon-lined caps at -20°C or -80°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.[1] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles and exposure to air.
Q4: For how long are stock solutions of this compound stable?
A4: The stability of stock solutions depends on the storage temperature and solvent. As a general guideline for unsaturated lipids, solutions stored at -80°C should be used within six months, while those at -20°C should be used within one month. It is always best to verify the integrity of the solution if it has been stored for an extended period.
Q5: Can I use plastic containers or pipette tips with this compound solutions in organic solvents?
A5: No, it is strongly advised to avoid all plastic containers, including Eppendorf tubes and plastic pipette tips, when working with this compound in organic solvents.[1] Plasticizers and other contaminants can leach from the plastic into the solvent, contaminating your sample.[1] Always use glass, stainless steel, or Teflon-lined labware.
Troubleshooting Guides
Issue 1: this compound will not dissolve in my chosen organic solvent.
This is a common issue that can arise from several factors related to the solvent, the this compound itself, or the procedure.
Question: I am having trouble dissolving this compound in ethanol. What should I do?
Answer: this compound, being a nonpolar lipid, has limited solubility in polar solvents like ethanol and methanol.[2]
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Increase Temperature: Gently warming the solution in a water bath can increase solubility. However, be cautious as excessive heat can accelerate degradation.
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Sonication: Using a bath sonicator can help to break up any aggregates and facilitate dissolution.
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Use a Co-solvent: Adding a less polar, miscible solvent such as chloroform or hexane may improve solubility.
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Change Solvent: If your experimental design allows, consider using a more nonpolar solvent where triglycerides are more readily soluble, such as chloroform, hexane, or ethers.
Issue 2: My this compound solution appears cloudy or has a precipitate after storage.
Cloudiness or precipitation upon storage, especially at low temperatures, can indicate either that the solubility limit has been exceeded at that temperature or that the this compound has degraded.
Question: My this compound solution in chloroform was clear at room temperature but became cloudy after storing at -20°C. What is happening?
Answer: This is likely due to the decreased solubility of this compound at lower temperatures, causing it to come out of solution.
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Warm and Sonicate: Before use, allow the vial to warm to room temperature and then sonicate to redissolve the this compound completely.
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Confirm Homogeneity: Ensure the solution is clear and homogeneous before taking an aliquot for your experiment to ensure accurate concentration.
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Consider a Different Solvent: If this is a persistent problem, you might consider a solvent in which this compound has a higher solubility at low temperatures, although chloroform is generally a good choice.
Issue 3: I suspect my this compound has degraded. How can I tell and what should I do?
Degradation of this compound primarily occurs through oxidation of the double bonds in the palmitoleic acid chains and hydrolysis of the ester linkages.
Question: I notice a rancid smell from my old stock of this compound. Is it still usable?
Answer: A rancid odor is a strong indicator of oxidative degradation. Oxidized lipids can have altered biological activity and may interfere with your experiments.
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Discard and Replace: It is highly recommended to discard any this compound that shows physical signs of degradation (e.g., discoloration, rancid smell, increased viscosity).
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Analytical Confirmation: If you need to be certain, you can analyze the sample for the presence of oxidation products using techniques like HPLC, GC-MS, or by measuring the peroxide value.
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Prevention: To prevent future degradation, always store this compound under an inert atmosphere, protected from light, and at the recommended low temperature.
Question: I am using ethanol as a solvent. Could this be causing hydrolysis of my this compound?
Answer: Yes, alcohols like ethanol and methanol can participate in transesterification reactions with triglycerides, especially in the presence of acidic or basic contaminants, or over long storage periods. This would lead to the formation of fatty acid ethyl esters and glycerol.
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Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents to minimize contaminants that can catalyze hydrolysis or transesterification.
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Prepare Fresh Solutions: For sensitive experiments, it is best to prepare fresh solutions of this compound and not to store them for extended periods in alcoholic solvents.
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Monitor for Degradation: If you must store solutions in alcohol, periodically check for the presence of degradation products using a suitable analytical method like HPLC or TLC.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. However, based on the general principles of lipid solubility ("like dissolves like"), we can summarize its expected solubility profile.
| Organic Solvent | Polarity | Expected Solubility of this compound | Rationale |
| Hexane | Nonpolar | High | As a nonpolar alkane, hexane is an excellent solvent for nonpolar triglycerides. |
| Chloroform | Moderately Polar | High | Chloroform is a good solvent for a wide range of lipids, including triglycerides. |
| Acetone | Polar Aprotic | Low to Moderate | While more polar than hexane, acetone can dissolve some lipids, but triglycerides with long fatty acid chains have limited solubility. |
| Ethanol | Polar Protic | Low | The polarity of the hydroxyl group in ethanol limits its ability to dissolve large, nonpolar triglycerides. |
| Methanol | Polar Protic | Very Low | Methanol is more polar than ethanol, making it a poorer solvent for this compound. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the degradation of this compound in an organic solvent over time.
1. Objective: To quantify the remaining intact this compound and detect the appearance of degradation products in a solution stored under specific conditions.
2. Materials:
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This compound standard (>99% purity)
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HPLC-grade organic solvent of interest (e.g., chloroform, ethanol)
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HPLC-grade acetonitrile
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HPLC-grade isopropanol or methylene chloride
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Glass vials with Teflon-lined caps
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HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
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C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Method:
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to a desired concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
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Dispense aliquots of the solution into several glass vials, flush with nitrogen or argon, and seal tightly.
-
-
Storage Conditions:
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Place the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of a nonpolar and a polar solvent is typically used for triglyceride analysis. A common system is a gradient of acetonitrile and isopropanol or methylene chloride.
-
Example Gradient: Start with a higher concentration of acetonitrile, and gradually increase the proportion of the less polar solvent to elute the highly nonpolar triglycerides.
-
-
HPLC Parameters (example):
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Column Temperature: 30-40°C
-
Mobile Phase A: Acetonitrile
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Mobile Phase B: Isopropanol or Methylene Chloride/Acetonitrile mixture
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: ELSD or UV at a low wavelength (e.g., 205 nm)
-
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.
-
Allow the vial to come to room temperature.
-
Prepare a dilution of the sample in the initial mobile phase composition.
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Inject the sample onto the HPLC.
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Record the chromatogram.
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4. Data Analysis:
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Identify the peak corresponding to intact this compound based on its retention time from the time-zero sample.
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Monitor for the appearance of new peaks, which may indicate degradation products (e.g., hydrolysis products like diglycerides and free fatty acids would typically elute earlier on a reversed-phase column).
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Calculate the peak area of the intact this compound at each time point.
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Plot the percentage of remaining this compound (relative to time-zero) against time to determine the stability under each storage condition.
Signaling Pathways
While this compound itself is primarily an energy storage molecule, its constituent fatty acid, palmitoleic acid, can act as a signaling molecule. Long-chain fatty acids, including palmitoleic acid, are known ligands for G protein-coupled receptors such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). The activation of GPR120 by fatty acids can initiate various downstream signaling cascades involved in metabolism and inflammation.
GPR120/FFAR4 Signaling Pathway
Activation of GPR120 by a fatty acid like palmitoleic acid can lead to the coupling of G proteins (primarily Gq/11) and the recruitment of β-arrestin 2.
-
Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This cascade can influence insulin sensitivity and hormone secretion.
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β-Arrestin 2 Pathway: The recruitment of β-arrestin 2 to the activated receptor can mediate anti-inflammatory effects by inhibiting signaling pathways like the one initiated by Toll-like receptor 4 (TLR4).
References
Overcoming co-elution issues with other triacylglycerols
Technical Support Center: Triacylglycerol Analysis
Welcome to the technical support center for triacylglycerol (TAG) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges during their experiments, with a specific focus on overcoming co-elution issues.
Frequently Asked Questions (FAQs)
Section 1: Initial Troubleshooting of Co-eluting Peaks
Question: My chromatogram shows broad or shouldering peaks, suggesting co-elution. What are the initial steps I should take?
Answer: When encountering co-elution, a systematic initial assessment is crucial before modifying the entire method. Start by verifying the purity of your analytical system and the integrity of your sample preparation.
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Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can confirm co-elution. A DAD assesses peak purity by comparing UV spectra across the peak; non-identical spectra indicate an impure peak.[1][2] Similarly, an MS detector can reveal different mass spectra across a single chromatographic peak, confirming the presence of multiple components.[1][2]
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Check for System Contamination: Extraneous peaks can result from contamination in the mobile phase, glassware, or carryover from previous injections.[1] Performing a blank run with just the solvent can help determine if a co-eluting peak is a system contaminant.
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Review Sample Preparation: Ensure that the derivatization of fatty acids to fatty acid methyl esters (FAMEs), if performed, is complete. Incomplete reactions can cause broad or tailing peaks from the original free fatty acids that may overlap with your target TAG peaks. Additionally, ensure lipid extraction methods effectively isolate the TAG fraction.
Question: How can I quickly determine if my co-elution issue is related to chromatographic resolution?
Answer: Chromatographic resolution is governed by three key factors: capacity factor (k'), selectivity (α), and efficiency (N). A simple way to diagnose your issue is to evaluate these parameters.
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Capacity Factor (k'): This measures the time an analyte spends in the stationary phase. If your peaks are eluting very early, close to the solvent front (low k'), co-elution is highly likely. The solution is to weaken your mobile phase to increase retention.
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Efficiency (N): This relates to the narrowness of the peaks. Broad peaks suggest poor efficiency, which could be due to a deteriorating column. Replacing the column with a modern one containing smaller particles can significantly improve efficiency.
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Selectivity (α): This is a measure of the separation between two peak maxima and is related to the chemistry of the column and mobile phase. If your capacity factor and efficiency are good, but peaks still overlap (α ≈ 1), the chosen chemistry cannot distinguish between the co-eluting TAGs. In this case, you must change the mobile phase composition or the column chemistry.
Section 2: Chromatographic Method Optimization
Question: How can I optimize my Reverse-Phase HPLC (RP-HPLC) method to resolve TAGs with the same partition number?
Answer: TAGs with the same partition number (PN), defined as PN = Equivalent Carbon Number (ECN) - 2 * Number of Double Bonds, are notoriously difficult to separate. Optimizing your RP-HPLC method can provide the necessary resolution.
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Mobile Phase Composition: The choice of mobile phase is critical. Acetonitrile is a common primary component, but the modifier solvent significantly impacts selectivity. Changing the modifier from acetone to another solvent like isopropanol or dichloromethane can alter retention behavior and resolve critical pairs. A gradient elution is often required for complex mixtures, starting with a weaker mobile phase and gradually increasing the percentage of the stronger eluting solvent.
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Column Temperature: Temperature affects both solvent viscosity and the solubility of TAGs. Increasing column temperature generally reduces retention times. However, for some separations, particularly with silver ion chromatography, higher temperatures can unexpectedly increase retention for unsaturated TAGs. It is a parameter that should be optimized empirically for your specific sample.
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Stationary Phase: While C18 columns are standard, not all are created equal. Using columns with smaller particle sizes (e.g., <2 µm in UPLC systems) provides higher efficiency and better resolution. For particularly challenging separations, consider alternative chemistries like C30 or phenyl-based phases.
Question: My sample contains many TAG isomers (e.g., positional or geometric). What is the best chromatographic technique to separate them?
Answer: For isomeric TAGs, standard RP-HPLC is often insufficient. Silver ion chromatography is the most powerful technique for this purpose.
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Silver Ion Chromatography (Ag-HPLC): This technique separates TAGs based on the number, configuration (cis/trans), and position of double bonds in the fatty acyl chains. The stationary phase, loaded with silver ions, forms reversible π-complexes with the double bonds. The strength of this interaction dictates the retention time.
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Elution Order: Saturated TAGs elute first, followed by an increasing retention time with a greater number of double bonds.
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Isomer Separation: For TAGs with the same number of double bonds, those containing trans fatty acids elute before their cis counterparts. Positional isomers can also be separated; typically, a TAG with an unsaturated fatty acid in the sn-2 position elutes before the isomer with it in the sn-1/3 position.
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Supercritical Fluid Chromatography (SFC): SFC, particularly modern UltraPerformance Convergence Chromatography (UPC²), is an excellent alternative that is orthogonal to RP-LC. It uses supercritical CO₂ as the main mobile phase and can provide fast, high-resolution separations of TAGs, including isomers, often without requiring derivatization.
Section 3: Advanced Techniques and Data Interpretation
Question: Despite optimizing my HPLC method, some peaks remain unresolved. What advanced strategies can I employ?
Answer: When single-dimension chromatography is insufficient, coupling it with mass spectrometry or employing multidimensional chromatography is the next logical step.
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Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) is a powerful solution for co-elution. Even if two TAGs elute at the same time, the MS can distinguish them by their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS or MSⁿ) can provide structural information by fragmenting the parent ion, which helps identify the constituent fatty acids and sometimes their positions, thus resolving co-eluting isomers. For example, the use of MS/MS was critical for identifying co-eluted TAGs like POO and PLS in cocoa butter.
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Two-Dimensional Chromatography (2D-LC): This technique involves using two different columns with orthogonal separation mechanisms. For instance, the effluent from a first-dimension RP-HPLC column (separating by partition number) can be directed to a second-dimension silver ion column (separating by unsaturation). This significantly increases peak capacity and can resolve the most complex mixtures.
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on TAG separation, based on published experimental data.
Table 1: Effect of Mobile Phase Modifier on RP-HPLC Separation of TAG Positional Isomers
| Mobile Phase (Acetonitrile + Modifier) | Resolution of POP vs. PPO | Resolution of PDP vs. PPD |
| Acetonitrile-Methanol | Partial Resolution | Full Separation |
| Acetonitrile-Ethanol | Partial Resolution | Full Separation |
| Acetonitrile-2-Propanol (70:30) | Partial Resolution | Full Separation |
| Acetonitrile-Acetone | Partial Resolution | Full Separation |
| Acetonitrile-Dichloromethane | Partial Resolution | Full Separation |
| P = Palmitic, O = Oleic, D = Docosahexaenoic acid residue. This demonstrates that resolution improves with a higher degree of unsaturation in the fatty acid residues. |
Table 2: Comparison of Chromatographic Conditions for Oil Analysis
| Parameter | Method 1: UPC²-MS of Soybean Oil | Method 2: RP-HPLC of Cheese TAGs | Method 3: Ag-HPLC of FAMEs/TAGs |
| Column | ACQUITY UPC² HSS C18 SB (1.8 µm) | 2x Nucleosil 120 C-18 (3µm) in series | 2x Varian ChromSpher Lipids in series |
| Mobile Phase | CO₂ with Acetonitrile Gradient (2-20%) | Acetonitrile with Acetone Gradient (0-80%) | Hexane with 1.0% Acetonitrile (Isocratic) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |
| Temperature | 25 °C | 30 °C | Varied (10, 20, 30, 40 °C) |
| Analysis Time | ~16 minutes | >150 minutes | Not Specified |
| Key Finding | Fast separation with good resolution. | Good resolution for 115 peaks with wide PN range. | Unsaturated TAGs elute slower at higher temps. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Complex TAG Mixtures (e.g., Milk Fat)
This method is designed for separating complex TAG mixtures spanning a broad range of partition numbers.
-
Instrumentation:
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HPLC system with gradient elution capability.
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Two 20 cm × 4.6 mm columns connected in series, packed with Nucleosil 120 C-18 (3 µm particle size).
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.
-
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetone
-
-
Gradient Program:
-
0-50 min: 0% to 35% Solvent B.
-
50-70 min: Hold at 35% Solvent B (isocratic).
-
70-145 min: 35% to 80% Solvent B.
-
145-155 min: Hold at 80% Solvent B (isocratic).
-
-
Operating Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Solvent: Dichloromethane.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
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Dissolve the lipid extract in the injection solvent.
-
If quantification is needed, add an internal standard such as tristearin.
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Protocol 2: Ultra-Performance Convergence Chromatography (UPC²) for Rapid Oil Profiling
This method provides a fast separation of TAGs in various oils.
-
Instrumentation:
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Waters ACQUITY UPC² System.
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ACQUITY UPC² HSS C18 SB Column (1.8 µm, 3.0 x 150 mm).
-
Detectors: Photodiode Array (PDA), ELSD, and/or Mass Spectrometer (e.g., Q-Tof MS).
-
-
Mobile Phase:
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Solvent A: Compressed CO₂.
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Solvent B (Modifier): Acetonitrile.
-
-
Gradient Program:
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0-18 min: 2% to 20% Solvent B.
-
-
Operating Conditions:
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
Back Pressure: Maintained by the system.
-
-
Sample Preparation:
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Dissolve 0.1% - 5% of the oil sample in a 1:1 mixture of dichloromethane/methanol.
-
For MS detection, a make-up solvent containing ammonium acetate may be used post-column to promote the formation of [M+NH₄]⁺ adducts for identification.
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Protocol 3: Silver-Ion HPLC for Separation of Unsaturated TAGs
This method is ideal for separating TAGs based on their degree of unsaturation.
-
Instrumentation:
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HPLC system with gradient capability.
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Silver-ion column (e.g., a silica gel-based ion-exchange column with sulfonic acid moieties loaded with silver ions).
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Mass Detector (e.g., APCI-MS) or ELSD.
-
-
Mobile Phase:
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Solvent A: 1,2-dichloroethane-dichloromethane mixture.
-
Solvent B: Acetone.
-
Solvent C: Acetonitrile.
-
-
Gradient Program:
-
A gradient is first run by introducing Solvent B into Solvent A to elute more saturated fractions.
-
Solvent C is then introduced into the mobile phase to elute the more highly polyunsaturated fractions. The exact gradient profile must be optimized for the specific sample.
-
-
Operating Conditions:
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Flow rate and temperature should be optimized for the best resolution.
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-
Detection (APCI-MS):
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On-line Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) allows for the identification of eluted species. Mass spectra typically show abundant [M+H]⁺ (for molecular weight) and [M-RCO₂]⁺ (for fatty acid composition) ions.
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References
Validation & Comparative
Validating Tripalmitolein in Complex Lipid Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of specific lipids within complex biological extracts is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the identification of Tripalmitolein, a triglyceride of interest in various research fields. We will delve into the performance of established methods, provide detailed experimental protocols, and offer insights into alternative validation strategies.
Quantitative Performance Comparison of Key Analytical Techniques
The selection of an analytical method for lipid analysis is often a trade-off between sensitivity, resolution, speed, and cost. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for the analysis of triacylglycerols like this compound.
| Feature | HPLC-MS | GC-MS | SFC-MS |
| Sensitivity (LOD) | 0.03 - 0.06 µM[1][2] | Method-dependent, often requires derivatization | High sensitivity, comparable to HPLC-MS[3] |
| Resolution | Good resolution of TAGs, can separate isomers[4][5] | High resolution for fatty acid methyl esters | Excellent resolution, particularly for isomers, in short analysis times |
| Analysis Time | 10 - 40 minutes per sample | 30 - 60 minutes per sample | 5 - 15 minutes per sample |
| Cost per Sample | ~$70 - $273 (untargeted) | ~$74 - $80 | Higher initial instrument cost, but can be cost-effective for high-throughput analysis |
| Derivatization Required | No | Yes (transesterification to FAMEs) | No |
| Key Advantage | Widely applicable, robust, good for complex mixtures | Excellent for fatty acid profiling | Fast analysis, good for chiral and isomeric separations |
| Key Disadvantage | Longer analysis times compared to SFC | Indirect analysis of intact TAGs, potential for sample degradation at high temperatures | Higher initial equipment cost |
Experimental Workflows and Methodologies
Accurate lipid identification begins with robust sample preparation and is followed by precise analytical execution. Below are detailed workflows and protocols for the primary and alternative methods for validating this compound identification.
Primary Validation Workflow: Chromatography and Mass Spectrometry
This workflow outlines the major steps involved in identifying and validating this compound using chromatographic separation coupled with mass spectrometric detection.
Detailed Experimental Protocols
1. Lipid Extraction (Folch Method)
This protocol is a widely used method for extracting lipids from biological samples.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
-
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Centrifuge the homogenate at low speed (e.g., 2000 rpm for 10 minutes) to separate the solid and liquid phases.
-
Collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully remove the upper aqueous phase.
-
Wash the lower chloroform phase containing the lipids three times with a small volume of a 1:1 mixture of methanol and 0.9% NaCl solution.
-
Evaporate the chloroform phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for the subsequent analysis (e.g., isopropanol/acetonitrile/water for HPLC-MS).
-
2. HPLC-MS/MS Analysis for this compound
This method provides high sensitivity and structural information for the identification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MS1 Scan Range: m/z 300-1200
-
MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID) of the most intense ions. For this compound ([M+NH₄]⁺ at m/z 818.7), characteristic fragment ions corresponding to the neutral loss of palmitoleic acid (254.2 Da) will be observed.
-
3. GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is used to determine the fatty acid composition of the lipid extract after conversion of the triacylglycerols to their corresponding methyl esters.
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS)
-
-
Derivatization (Transesterification):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Heat at 60°C for 10 minutes.
-
Add 1 mL of 14% boron trifluoride (BF₃) in methanol and heat at 60°C for another 5 minutes.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
-
MS Conditions (if applicable):
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
4. Supercritical Fluid Chromatography (SFC)-MS Analysis
SFC offers a fast and efficient alternative for the separation of triacylglycerols.
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system
-
Mass Spectrometer with an ESI or APCI source
-
-
Chromatographic Conditions:
-
Column: C18 or a chiral column for isomer separation
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or acetonitrile
-
Gradient: A gradient of the modifier is typically used to elute the TAGs.
-
Backpressure: 15 MPa
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Similar to HPLC-MS, with optimization for the SFC mobile phase.
-
Alternative Validation Methods
Beyond the primary chromatographic and mass spectrometric techniques, other methods can provide complementary information for the validation of this compound.
Alternative Validation Workflow
This diagram illustrates how Nuclear Magnetic Resonance (NMR) spectroscopy and enzymatic assays can be integrated into the validation process.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including triacylglycerols.
-
Principle: ¹H and ¹³C NMR can provide detailed information about the structure of this compound. The chemical shifts and coupling constants of the protons on the glycerol backbone and the fatty acyl chains can confirm the presence of palmitoleoyl groups and their esterification to the glycerol molecule.
-
¹H NMR: Specific resonances for the glycerol backbone protons (sn-1, sn-2, and sn-3) and the olefinic protons of the palmitoleoyl chains can be identified and integrated to provide quantitative information.
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the double bonds are characteristic of the fatty acid composition and can be used to confirm the presence of palmitoleic acid. For this compound, characteristic signals for the carbonyl carbons are expected around 173.2 and 172.8 ppm, and for the olefinic carbons around 130 ppm.
2. Enzymatic Assays for Regiospecific Analysis
Enzymatic hydrolysis with regiospecific lipases can be used to determine the fatty acid composition at each position of the glycerol backbone.
-
Principle: Pancreatic lipase, which is specific for hydrolyzing fatty acids at the sn-1 and sn-3 positions of a triacylglycerol, is used to generate 2-monoacylglycerols. The fatty acid composition of the resulting 2-monoacylglycerol and the released free fatty acids can then be analyzed by GC-MS after derivatization.
-
Procedure:
-
Incubate the purified triacylglycerol fraction with pancreatic lipase in a buffered solution.
-
Stop the reaction and extract the lipids.
-
Separate the reaction products (monoacylglycerols, diacylglycerols, free fatty acids, and remaining triacylglycerols) by thin-layer chromatography (TLC).
-
Scrape the band corresponding to the 2-monoacylglycerols from the TLC plate.
-
Derivatize the fatty acids from the 2-monoacylglycerols to FAMEs and analyze by GC-MS.
-
For this compound, the fatty acid at the sn-2 position should be exclusively palmitoleic acid. The free fatty acids released should also be palmitoleic acid.
-
Conclusion
The validation of this compound in a complex lipid extract requires a multi-faceted approach. While HPLC-MS/MS stands out as a robust primary method offering both separation and detailed structural information, techniques like GC-MS and SFC-MS provide valuable complementary data, particularly for fatty acid profiling and high-throughput analysis, respectively. For unequivocal identification, especially in the absence of authentic standards, the use of alternative methods such as NMR spectroscopy and regiospecific enzymatic assays is highly recommended. By combining these powerful analytical tools, researchers can confidently identify and validate the presence of this compound, ensuring the accuracy and reliability of their scientific findings.
References
A Comparative Analysis of the Metabolic Effects of Tripalmitolein and Triolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of tripalmitolein and triolein, the triglyceride forms of palmitoleic acid (C16:1 n-7) and oleic acid (C18:1 n-9), respectively. Due to a scarcity of direct comparative studies on this compound versus triolein, this analysis is primarily based on the metabolic effects of their constituent fatty acids. This approach is metabolically relevant as triglycerides are hydrolyzed into free fatty acids and monoacylglycerols before absorption and exerting their biological effects.
Executive Summary
Current research indicates that while both palmitoleic acid and oleic acid are monounsaturated fatty acids, they exert distinct metabolic effects. Oleic acid generally demonstrates a more favorable profile in relation to cardiovascular health, particularly in lowering LDL cholesterol. Palmitoleic acid, while also showing some benefits, has been observed in some studies to have effects on LDL cholesterol that are more comparable to saturated fatty acids. However, palmitoleic acid has also been identified as a potential "lipokine" with beneficial roles in glucose metabolism and insulin sensitivity.
Data Presentation: Lipid Profile Modulation
The following table summarizes the quantitative data from a key clinical trial comparing the effects of dietary palmitoleic acid and oleic acid on plasma lipids in hypercholesterolemic men.
| Parameter | Oleic Acid Diet | Palmitoleic Acid Diet | Palmitic Acid Diet |
| Plasma Total Cholesterol (mmol/L) | 6.30 ± 0.17 | 6.64 ± 0.19 | 6.67 ± 0.18 |
| LDL Cholesterol (mmol/L) | 4.41 ± 0.16 | 4.80 ± 0.17 | 4.81 ± 0.17 |
| HDL Cholesterol (mmol/L) | 1.25 ± 0.04 | 1.18 ± 0.04 | 1.24 ± 0.04 |
| Triglycerides (mmol/L) | 1.44 ± 0.11 | 1.49 ± 0.11 | 1.42 ± 0.10 |
| * Significantly higher than oleic acid diet (P < 0.05). | |||
| Significantly lower than palmitic acid diet (P < 0.05). | |||
| (Data extracted from Nestel et al., 1994)[1] |
Experimental Protocols
Study of Dietary Fatty Acids on Plasma Lipids in Hypercholesterolemic Men[1]
-
Study Design: A randomized, crossover clinical trial was conducted with 34 hypercholesterolemic men.
-
Intervention: Participants consumed three different experimental diets, each for a period of 3 weeks, with washout periods in between. The diets were enriched with either palmitoleic acid, oleic acid, or palmitic acid.
-
Data Collection: Blood samples were collected at the beginning and end of each dietary period to measure plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Analytical Methods: Plasma lipids were analyzed using standard enzymatic methods.
Digestion and Absorption
The digestion and absorption of triglycerides like this compound and triolein primarily occur in the small intestine. Here's a generalized workflow:
Caption: General workflow of triglyceride digestion and absorption.
While both this compound and triolein follow this general pathway, the efficiency of hydrolysis by pancreatic lipase can be influenced by the fatty acid composition. Generally, lipases show higher activity towards triglycerides containing oleic acid compared to those with shorter chain saturated fatty acids.
Signaling Pathways
The metabolic effects of this compound and triolein are mediated through the activation of specific signaling pathways by their constituent fatty acids.
Palmitoleic Acid Signaling
Palmitoleic acid has been shown to influence cellular metabolism through pathways like mTOR and PPARα.
Caption: Key signaling pathways influenced by palmitoleic acid.
Oleic Acid Signaling
Oleic acid is known to modulate lipid metabolism through the activation of LXR and PPARα.
Caption: Key signaling pathways influenced by oleic acid.
Conclusion
References
A Researcher's Guide to Tripalmitolein Quantification: A Comparative Analysis of Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of lipids such as tripalmitolein is paramount for ensuring product quality, advancing formulation development, and conducting metabolic research. This guide provides a comprehensive cross-validation of three prominent analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their performance, supported by experimental data, to facilitate the selection of the most appropriate method for your specific analytical requirements.
Performance Comparison of Quantification Methods
The selection of an optimal analytical technique hinges on a variety of performance metrics. The following table summarizes the typical quantitative performance characteristics for the analysis of this compound or similar triglycerides using HPLC-CAD, HPLC-ELSD, and GC-MS. It is important to note that for GC-MS, quantification is typically performed on the fatty acid methyl esters (FAMEs) derived from the triglyceride, not the intact molecule.
| Performance Parameter | HPLC-CAD | HPLC-ELSD | GC-MS (as FAMEs) |
| Linearity (R²) | > 0.99[1][2] | > 0.99 (often requires quadratic fit)[3][4] | > 0.99[5] |
| Limit of Detection (LOD) | ~2-40 ng on-column | 0.02-0.04 µg on-column | Low femtomol range on-column |
| Limit of Quantification (LOQ) | ~4-80 ng on-column | 0.04-0.10 µg on-column | Typically 3x LOD |
| Accuracy (% Recovery) | 93 - 114% | 92.9 - 108.5% | Generally high (e.g., 98.3-101.6%) |
| Precision (% RSD) | < 8.4% | < 5% | < 10% |
| Analysis Time | 15 - 35 minutes | 15 - 30 minutes | 15 - 40 minutes |
| Sample Preparation | Simple dilution | Simple dilution | Requires derivatization (transesterification) |
| Analyte Form | Intact Triglyceride | Intact Triglyceride | Fatty Acid Methyl Ester |
Visualizing the Analytical Processes
To better illustrate the analytical process and the comparison between the methods, the following diagrams were generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using HPLC-CAD, HPLC-ELSD, and GC-MS.
HPLC-CAD Method for Intact this compound Quantification
This method is advantageous for analyzing the intact triglyceride molecule, providing direct quantification without chemical modification.
-
Instrumentation : A high-performance liquid chromatography system equipped with a Charged Aerosol Detector (CAD).
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size).
-
Mobile Phase : A gradient elution is typically used.
-
Mobile Phase A: Acetonitrile/Water (80:20 v/v)
-
Mobile Phase B: Acetone/Isopropanol (90:10 v/v)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
-
CAD Settings :
-
Evaporation Temperature: 35°C.
-
Gas: Nitrogen.
-
-
Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent such as chloroform/methanol (2:1 v/v) to a known concentration. Further dilution may be required to fall within the linear range of the calibration curve.
-
Quantification : A calibration curve is generated using certified this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
HPLC-ELSD Method for Intact this compound Quantification
Similar to HPLC-CAD, this method quantifies the intact this compound. However, the detector response is often non-linear and may require a quadratic or logarithmic fit for the calibration curve.
-
Instrumentation : A high-performance liquid chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of methanol and isopropanol is commonly used.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Injection Volume : 10 µL.
-
ELSD Settings :
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 40°C.
-
Nitrogen Gas Pressure: 3.5 bar.
-
-
Sample Preparation : Sample preparation is similar to the HPLC-CAD method, involving dissolution in an appropriate organic solvent and dilution to the desired concentration range.
-
Quantification : A calibration curve is constructed by plotting the peak area versus the concentration of this compound standards. Due to the non-linear response of the ELSD, a quadratic or logarithmic regression is often applied.
GC-MS Method for this compound Quantification (as Palmitoleic Acid Methyl Ester)
This technique offers high sensitivity and specificity but requires a derivatization step to convert the non-volatile this compound into its more volatile fatty acid methyl esters (FAMEs).
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization (Transesterification) :
-
An accurately weighed sample is dissolved in a solvent mixture (e.g., hexane/tert-butyl methyl ether).
-
A methanolic base (e.g., sodium methoxide) or acid (e.g., methanolic HCl) is added.
-
The mixture is heated (e.g., at 80°C for 2 hours) to convert the this compound to palmitoleic acid methyl ester.
-
After cooling, the FAMEs are extracted with a non-polar solvent like hexane.
-
-
GC Column : A capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions :
-
Injector Temperature : 280°C.
-
Oven Temperature Program : Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of palmitoleic acid methyl ester.
-
-
Quantification : A calibration curve is prepared using a certified standard of palmitoleic acid methyl ester. The amount of this compound in the original sample is calculated based on the quantified amount of its corresponding FAME, taking into account the molar masses and any dilution factors.
Concluding Remarks
Both HPLC-CAD and HPLC-ELSD are robust methods for the direct quantification of intact this compound, with HPLC-CAD generally offering superior sensitivity and a wider linear dynamic range. These methods are advantageous when the molecular form of the triglyceride is of primary interest. In contrast, GC-MS provides excellent sensitivity and specificity for the analysis of the constituent fatty acids after derivatization. The choice between these techniques should be guided by the specific research question, required sensitivity, sample matrix complexity, and whether the analysis of the intact triglyceride or its fatty acid profile is the priority.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Tripalmitolein vs. Tripalmitin: differences in physical properties
A Comprehensive Comparison of the Physical Properties of Tripalmitolein and Tripalmitin
For researchers and professionals in the fields of biochemistry, drug development, and materials science, a thorough understanding of the physical properties of lipids is paramount. This guide provides a detailed comparison of two common triglycerides: this compound and tripalmitin. The key differences in their physical characteristics, supported by experimental data, are outlined below, offering valuable insights for their application in various research and development endeavors.
The fundamental distinction between this compound and tripalmitin lies in the nature of their fatty acid chains. Tripalmitin is a saturated triglyceride, meaning its palmitic acid chains contain only single carbon-carbon bonds. In contrast, this compound is an unsaturated triglyceride, with each of its palmitoleic acid chains featuring one double bond. This seemingly subtle structural variance leads to significant differences in their physical properties.
Comparative Physical Properties
The physical states and thermal behaviors of this compound and tripalmitin differ markedly at ambient temperatures, a direct consequence of their molecular structures.
| Physical Property | This compound | Tripalmitin |
| Molecular Formula | C₅₁H₉₂O₆ | C₅₁H₉₈O₆ |
| Molecular Weight | 801.3 g/mol | 807.3 g/mol |
| Physical State at Room Temp. | Solid | White, crystalline powder[1] |
| Melting Point | Polymorphs melt at -12 °C (α), -8 °C (β), and -5 °C (β')[2] | 44.7–67.4 °C[1]; 63.4 °C (>85% purity)[3] |
| Density | 0.929 g/cm³ | 0.8752 g/cm³ (at 70 °C)[1] |
| Refractive Index | 1.477 | 1.4381 (at 80 °C) |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in many organic solvents | Soluble in ethanol, ether, benzene, and chloroform |
| Viscosity | Data not readily available in the reviewed literature | See Table 2 below |
Table 2: Kinematic Viscosity of Tripalmitin at Various Temperatures
| Temperature (°C) | Kinematic Viscosity (cSt) |
| 70 | 15.8 |
| 80 | 12.5 |
| 90 | 10.2 |
| 100 | 8.5 |
Structural Differences and Their Impact on Physical Properties
The presence of a cis-double bond in the fatty acid chains of this compound introduces a "kink" in the molecule's structure. This bend hinders the efficient packing of the molecules in a crystal lattice. Conversely, the straight, saturated fatty acid chains of tripalmitin allow for tighter, more ordered packing. This fundamental structural difference is the primary determinant of their differing physical properties.
Caption: Structural differences between tripalmitin and this compound.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies for lipid analysis.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting points of triglycerides are accurately determined using Differential Scanning Calorimetry (DSC).
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the triglyceride is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 5 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic peak is observed on the resulting thermogram as the sample melts. The peak temperature of this endotherm is recorded as the melting point. For polymorphic substances like triglycerides, multiple peaks may be observed, corresponding to the melting of different crystalline forms.
Caption: Workflow for determining melting point using DSC.
Viscosity Measurement using a Capillary Viscometer
The viscosity of liquid triglycerides is determined using a capillary viscometer.
Methodology:
-
The triglyceride sample is first melted to a liquid state and maintained at a constant, precise temperature using a water bath.
-
A calibrated capillary viscometer (e.g., an Ostwald viscometer) is filled with a specific volume of the liquid sample.
-
The time taken for the liquid to flow between two marked points on the capillary under the influence of gravity is accurately measured.
-
The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.
-
The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Caption: Workflow for measuring viscosity with a capillary viscometer.
Conclusion
The presence of unsaturation in the fatty acid chains of this compound results in a significantly lower melting point compared to its saturated counterpart, tripalmitin. This is a direct consequence of the less efficient molecular packing caused by the kinked structure of the unsaturated chains. These differences in physical properties are critical considerations for applications in drug delivery systems, food science, and the development of oleochemicals. The experimental protocols outlined provide a basis for the reliable characterization of these and other lipid molecules.
References
Comparative analysis of Tripalmitolein levels in healthy vs. diseased states
For Researchers, Scientists, and Drug Development Professionals
Tripalmitolein, a triglyceride composed of three palmitoleic acid molecules, is an emerging lipid species of interest in the study of various pathological conditions. While research directly quantifying this compound is still developing, analysis of its constituent fatty acid, palmitoleic acid, provides significant insights into its potential role in metabolic diseases, cardiovascular conditions, and cancer. This guide offers a comparative analysis of this compound and palmitoleic acid levels in healthy versus diseased states, supported by experimental data and methodologies.
Quantitative Data Summary
The following table summarizes the observed changes in palmitoleic acid levels, a proxy for this compound, across different health states. It is important to note that these values are predominantly for palmitoleic acid and may not directly reflect the absolute concentrations of this compound.
| Health State | Tissue/Fluid | Analyte | Observation | Fold Change/Statistical Significance | Reference |
| Healthy | Plasma | Palmitoleic Acid | Baseline reference ranges established in young, healthy adults. | N/A | [1] |
| Obesity | Adipose Tissue | Palmitoleic Acid | Significantly higher concentrations in obese individuals compared to lean individuals. | P < 0.001 | [2] |
| Coronary Heart Disease | Plasma | Palmitoleic Acid | Significantly higher levels in patients with Coronary Heart Disease (CHD) compared to non-CHD individuals. | P < 0.05 | [3] |
| Type 2 Diabetes | Plasma | Palmitoleic Acid | Treatment with Liraglutide (a GLP-1 receptor agonist) significantly reduced palmitoleate levels. | Adjusted p-value = 0.04 | [4][5] |
| Heart Failure | Plasma Phospholipids | cis-Palmitoleic Acid | Positive association with risk of heart failure. | OR: 1.58 (highest vs. lowest quartile), p for trend 0.009 | |
| Cancer | Pancreatic Cancer Cells | Palmitic Acid (derived from Palmitoleic Acid) | Palmitic acid increases invasiveness of pancreatic cancer cells. | - |
Experimental Protocols
The quantification of this compound and its constituent fatty acids in biological samples is primarily achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for the analysis of lipids, including this compound, in human serum.
Lipid Extraction from Human Serum
This protocol outlines a common method for extracting lipids from serum for subsequent LC-MS/MS analysis.
-
Sample Preparation: Start with a small volume of human serum (e.g., 100 µL).
-
Solvent Addition: Add a mixture of methanol and chloroform to the serum sample. A common ratio is 2:1 (v/v).
-
Vortexing: Vortex the mixture thoroughly to ensure proper mixing and disruption of lipid-protein complexes.
-
Phase Separation: Add water to the mixture to induce phase separation. The lipids will be in the lower chloroform phase.
-
Centrifugation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS/MS analysis, such as a mixture of isopropanol and acetonitrile.
Quantification by LC-MS/MS
-
Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system. A C18 or C30 reversed-phase column is typically used to separate the different lipid species based on their hydrophobicity.
-
Mass Spectrometric Detection: The separated lipids are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for lipids. The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound. This involves selecting the precursor ion of this compound and monitoring specific fragment ions.
-
Data Analysis: The peak areas of the this compound fragment ions are used to quantify its concentration in the sample. This is typically done by comparing the peak areas to a standard curve generated using known concentrations of a this compound standard.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Signaling Pathways Influenced by Palmitoleic Acid's Metabolite, Palmitic Acid
While direct signaling pathways for this compound are not yet well-defined, its constituent fatty acid, palmitoleic acid, can be metabolized to palmitic acid, which is known to influence inflammatory signaling pathways, particularly through Toll-like receptor 4 (TLR4).
Caption: Palmitic acid-induced inflammatory signaling.
Potential Anti-Inflammatory Action of Palmitoleic Acid
Conversely, palmitoleic acid itself has been shown to exert anti-inflammatory effects, potentially by inhibiting the NF-κB pathway.
Caption: Anti-inflammatory effect of palmitoleic acid.
References
- 1. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoleic and oleic fatty acids as biomarkers for coronary heart disease: A predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liraglutide Lowers Palmitoleate Levels in Type 2 Diabetes. A Post Hoc Analysis of the LIRAFLAME Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide Lowers Palmitoleate Levels in Type 2 Diabetes. A Post Hoc Analysis of the LIRAFLAME Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Authentication of Commercial Tripalmitolein Standards
For Researchers, Scientists, and Drug Development Professionals
Tripalmitolein, a triglyceride composed of three palmitoleic acid chains esterified to a glycerol backbone, serves as a critical standard in various research applications, including lipidomics, metabolic studies, and the development of lipid-based drug delivery systems. The accuracy and reliability of experimental data are directly contingent on the purity and well-characterized nature of such standards. This guide provides a comprehensive comparison of analytical methodologies for the authentication of commercial this compound standards, supported by detailed experimental protocols and data presentation to aid researchers in making informed decisions.
Introduction to this compound Authentication
The authentication of a chemical standard like this compound involves a multi-faceted analytical approach to confirm its identity, determine its purity, and identify any potential impurities. Impurities can arise from the starting materials, byproducts of the synthesis process, or degradation during storage. Common impurities in triglyceride standards may include free fatty acids, mono- and diglycerides, residual solvents, and other triglycerides with different fatty acid compositions.
This guide focuses on three principal analytical techniques for the comprehensive evaluation of this compound standards:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for purity assessment and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of fatty acid composition after derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for an absolute purity determination and structural confirmation.
Comparative Data of Commercial this compound Standards
| Parameter | Standard A (Hypothetical) | Standard B (Hypothetical) | Standard C (Hypothetical) |
| Purity by HPLC-ELSD (%) | 99.2 | 99.8 | 98.5 |
| Palmitoleic Acid Content by GC-MS (%) | 99.5 | 99.9 | 99.0 |
| Other Fatty Acids by GC-MS (%) | 0.5 (Palmitic, Oleic) | 0.1 (Palmitic) | 1.0 (Palmitic, Stearic) |
| Purity by qNMR (%) | 99.1 | 99.7 | 98.3 |
| Detected Impurities | Monopalmitolein, Dipalmitolein | Trace Monopalmitolein | Monopalmitolein, Dipalmitolein, Free Fatty Acids |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity Analysis
This method is suitable for the separation and quantification of triglycerides and other non-volatile compounds that lack a strong UV chromophore.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane/Methanol (80:20, v/v)
-
Gradient:
-
0-10 min: 90% A, 10% B
-
10-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in 10 mL of chloroform to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to achieve a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Data Analysis: The purity of the this compound standard is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile
This method is used to determine the fatty acid composition of the triglyceride standard after converting the fatty acids into their volatile fatty acid methyl esters (FAMEs).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
Chromatographic Conditions:
-
Column: DB-23 capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C, hold for 5 min.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation (Transesterification to FAMEs):
-
Weigh approximately 10 mg of the this compound standard into a screw-capped glass tube.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and heat at 60°C for 15 minutes with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Data Analysis: Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each fatty acid is calculated based on the peak area of its corresponding FAME.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS).
-
Internal Standard: A certified reference material with a known purity, stable, and having signals that do not overlap with the analyte signals (e.g., Maleic Anhydride, 1,4-Dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to be integrated. A value of 30 seconds is often sufficient.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of CDCl3 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the key steps involved in each technique.
Figure 1. Experimental workflow for HPLC-ELSD analysis.
Figure 2. Experimental workflow for GC-MS analysis.
Figure 3. Experimental workflow for qNMR analysis.
Conclusion
The authentication of commercial this compound standards is a critical step in ensuring the validity of research outcomes. A combination of HPLC-ELSD, GC-MS, and qNMR provides a robust and comprehensive approach to verify the identity, purity, and fatty acid composition of these standards. By following the detailed protocols and utilizing the comparative framework presented in this guide, researchers can confidently assess the quality of their this compound standards and enhance the reproducibility and reliability of their scientific work. It is always recommended to request a certificate of analysis from the supplier and, if necessary, perform in-house verification using the techniques described herein.
A Researcher's Guide to Inter-Laboratory Comparison of Tripalmitolein Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for measuring tripalmitolein, a triglyceride of growing interest in metabolic research. While a dedicated, public inter-laboratory comparison program for this compound is not currently available, this document offers a comparative analysis of the primary analytical techniques used for triacylglycerol (TAG) quantification. It also outlines the principles of inter-laboratory comparisons and their importance in ensuring data reliability and comparability across different studies and laboratories.
The Importance of Accurate this compound Measurement
This compound (16:1/16:1/16:1-TAG), a triacylglycerol containing three palmitoleic acid moieties, is gaining attention for its potential role as a biomarker in various metabolic pathways and diseases. Accurate and precise measurement of this compound in biological matrices such as plasma and serum is crucial for understanding its physiological functions and for the development of potential therapeutic interventions. Inter-laboratory comparisons, or proficiency testing, are essential for establishing the reliability and comparability of measurement results among different laboratories.[1] These programs help to identify analytical variability, improve methods, and ensure that data from multicenter studies can be harmonized.[1][2]
Comparison of Analytical Methodologies
The selection of an analytical method for this compound measurement depends on several factors, including the required sensitivity, specificity, sample matrix, and the availability of instrumentation. The most common techniques for triacylglycerol analysis are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Enzymatic Assays.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) derived from this compound based on their boiling points and mass-to-charge ratio. | Separation of intact this compound molecules based on their polarity. | Enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric or fluorometric detection of glycerol. |
| Sample Preparation | Requires extraction and derivatization (transesterification) to FAMEs.[3] | Requires extraction and dilution.[4] | Minimal; direct use of serum or plasma, or simple extraction. |
| Specificity | High; provides detailed fatty acid profile. | Moderate to high, depending on the detector (e.g., MS). Can distinguish isomers with appropriate columns. | Low; measures total triglycerides, not specific to this compound. |
| Sensitivity | Very high. | High, especially with MS or ELSD detectors. | Moderate. |
| Quantitative Data | Excellent linearity and precision. | Good linearity and precision. | Good for total triglycerides; not for individual TAGs. |
| Advantages | - High sensitivity and specificity.- Provides detailed fatty acid composition. | - Analyzes the intact molecule.- High throughput possible. | - Simple and rapid.- Cost-effective.- Amenable to high-throughput screening. |
| Disadvantages | - Destructive to the intact molecule.- Derivatization step can introduce variability. | - May have lower resolution for complex mixtures compared to GC.- Detector response can be non-linear (ELSD). | - Lacks specificity for this compound.- Susceptible to interference from free glycerol. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound (as FAMEs)
This protocol describes the analysis of this compound by converting it to its constituent fatty acid methyl esters (FAMEs), specifically palmitoleic acid methyl ester.
-
Lipid Extraction: Lipids are extracted from the sample (e.g., serum, plasma) using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Transesterification: The extracted lipids are subjected to transesterification to convert the triacylglycerols to FAMEs. This is typically achieved by heating the sample with a reagent like 14% boron trifluoride in methanol at 100°C for 1-2 hours.
-
FAME Extraction: After cooling, the FAMEs are extracted with a non-polar solvent like hexane. The hexane layer is then separated, dried, and reconstituted in a suitable solvent for injection into the GC-MS.
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., BPX70) is commonly used for FAME separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C, ramped to 240°C.
-
Injection: A split/splitless injector is used.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification: The concentration of palmitoleic acid methyl ester is determined by comparing its peak area to that of an internal standard and using a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) for Intact this compound
This protocol allows for the quantification of the intact this compound molecule.
-
Lipid Extraction: Lipids are extracted from the sample using a method similar to that for GC-MS.
-
Sample Preparation: The lipid extract is dried and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., isopropanol).
-
HPLC Analysis:
-
Column: A reverse-phase C18 or C30 column is typically used for the separation of triacylglycerols.
-
Mobile Phase: A gradient of solvents is used, for example, a mixture of acetonitrile and isopropanol.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection. ELSD is a universal detector for non-volatile compounds, while MS provides higher sensitivity and structural information.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to an external or internal standard and using a calibration curve.
Enzymatic Assay for Total Triglycerides
This protocol provides a rapid and simple method for the determination of total triglyceride content.
-
Sample Preparation: Serum or plasma samples can often be used directly, or after a simple dilution.
-
Enzymatic Reaction: The sample is incubated with a reagent mixture containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and a chromogenic probe.
-
Lipase hydrolyzes triglycerides to glycerol and free fatty acids.
-
Glycerol kinase converts glycerol to glycerol-3-phosphate.
-
Glycerol-3-phosphate oxidase oxidizes glycerol-3-phosphate to produce hydrogen peroxide.
-
Peroxidase, in the presence of hydrogen peroxide, catalyzes the oxidation of a chromogenic probe, resulting in a color change.
-
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
Quantification: The triglyceride concentration is calculated by comparing the absorbance of the sample to a standard curve prepared from glycerol or triglyceride standards of known concentrations.
Visualization of Workflows and Processes
References
A Comparative Analysis of Tripalmitolein and Medium-Chain Triglycerides: Efficacy and Mechanisms
A comprehensive review of the metabolic and anti-inflammatory effects of tripalmitolein and conventional medium-chain triglycerides (MCTs), supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
While direct comparative efficacy studies between this compound and other medium-chain triglycerides (MCTs) are limited, a growing body of research on their constituent fatty acids—palmitoleic acid for this compound, and caprylic (C8) and capric (C10) acids for common MCTs—provides valuable insights into their distinct metabolic and anti-inflammatory properties. This guide synthesizes the available evidence to offer a comparative overview for the scientific community.
Metabolic Effects: A Tale of Two Pathways
MCTs, composed of saturated fatty acids, are renowned for their rapid absorption and metabolism. Unlike long-chain triglycerides, MCTs are directly transported to the liver via the portal vein, where they are readily oxidized for energy, leading to the production of ketone bodies.[1] This unique metabolic pathway contributes to their observed effects on weight management and energy expenditure.
In contrast, this compound is a triglyceride of palmitoleic acid, a monounsaturated omega-7 fatty acid. Palmitoleic acid has been described as a "lipokine," a lipid hormone that facilitates communication between adipose tissue and other organs to regulate systemic metabolism.[2] Studies suggest that palmitoleic acid supplementation can improve insulin sensitivity and lipid profiles.[3][4]
A randomized controlled trial comparing purified palmitoleic acid with MCTs (used as a placebo) in adults with dyslipidemia and mild inflammation provides some of the most direct comparative data available.[5] The results indicated that palmitoleic acid supplementation led to significant reductions in C-reactive protein (CRP), triglycerides, and LDL cholesterol, along with an increase in HDL cholesterol, as detailed in the table below.
Table 1: Comparative Effects on Metabolic and Inflammatory Markers
| Parameter | This compound (Palmitoleic Acid Supplementation) | Medium-Chain Triglycerides (Placebo) | Percentage Change with Palmitoleic Acid vs. Placebo | Reference |
| C-Reactive Protein (CRP) | -1.9 mg/L | No significant change | 44% reduction | |
| Triglycerides | -30.2 mg/dL | No significant change | 15% reduction | |
| LDL Cholesterol | -8.9 mg/dL | No significant change | 8% reduction | |
| HDL Cholesterol | +2.4 mg/dL | No significant change | 5% increase |
Anti-Inflammatory Properties: Divergent Mechanisms
The anti-inflammatory effects of MCTs and this compound also appear to be mediated through different mechanisms. The anti-inflammatory activity of MCTs, particularly caprylic acid, has been linked to the inhibition of the TLR4/NF-κB signaling pathway. Some studies also suggest that MCTs can suppress the secretion of pro-inflammatory cytokines like IL-8.
Palmitoleic acid, on the other hand, has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory genes and downregulating inflammatory signaling pathways, potentially through the activation of PPAR-α. It has been observed to ameliorate pro-inflammatory responses induced by saturated fatty acids like palmitic acid.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are scarce. However, based on methodologies from individual studies, the following provides an overview of typical experimental designs.
Animal Studies: Oral Administration
-
Vehicle: Triglycerides are typically dissolved in a suitable vehicle, such as a standard chow or an oil-based solution, for oral administration.
-
Administration: Oral gavage is a common method for precise dosing in rodent models. The volume administered is based on the animal's body weight, typically not exceeding 10 mL/kg. To minimize stress, voluntary oral administration by incorporating the substance into a palatable jelly can also be employed.
-
Dosage: Dosages in animal studies vary widely depending on the research question. For instance, a study investigating palmitoleic acid used a daily dose of 220.5 mg in humans, which can be extrapolated to animal models based on body weight and surface area.
Biochemical Assays
-
Lipid Profile Analysis: Serum levels of total cholesterol, LDL, HDL, and triglycerides are commonly measured using standard enzymatic colorimetric assays. High-performance liquid chromatography and mass spectrometry can provide more detailed lipidomic analysis.
-
Inflammatory Cytokine Measurement: Plasma or serum concentrations of inflammatory markers such as CRP, TNF-α, IL-6, and IL-1β are typically quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.
Signaling Pathways
The distinct metabolic and anti-inflammatory effects of this compound and MCTs are rooted in their differential engagement with cellular signaling pathways.
Conclusion
While direct comparative data remains limited, the available evidence suggests that this compound and conventional MCTs exert their effects through distinct mechanisms. MCTs primarily act as a rapid energy source, influencing weight management and ketogenesis. This compound, through its constituent palmitoleic acid, appears to function as a signaling molecule with potent anti-inflammatory and insulin-sensitizing properties. Further head-to-head clinical trials are warranted to definitively elucidate the comparative efficacy of these triglycerides and to guide their potential therapeutic applications. Researchers should consider the specific metabolic or inflammatory targets of interest when selecting between these lipid molecules for investigation.
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Palmitoleic Acid Benefit - Life Extension [lifeextension.com]
- 4. Monounsaturated Fatty Acid Supplementation for Prediabetes · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 5. WITHDRWAN: Purified palmitoleic acid for the reduction of high-sensitivity C-reactive protein and serum lipids: a double-blinded, randomized, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tripalmitolein Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Extraction Strategy
Tripalmitolein, a triglyceride ester of palmitoleic acid, is a molecule of significant interest in various research fields, from metabolic studies to drug delivery systems. The accurate quantification and analysis of this compound from biological matrices are critically dependent on the initial extraction method. This guide provides a head-to-head comparison of three commonly employed lipid extraction techniques: the Folch method, the Bligh & Dyer method, and Solid-Phase Extraction (SPE). We present a summary of their performance, detailed experimental protocols, and a visual representation of the extraction workflow to aid researchers in selecting the most suitable method for their specific needs.
Principles of Extraction Methods
The selection of an appropriate extraction method is contingent on the physicochemical properties of the target lipid and the nature of the sample matrix.
-
Folch and Bligh & Dyer Methods: These are classic liquid-liquid extraction (LLE) techniques that rely on a biphasic solvent system, typically composed of chloroform, methanol, and water. The underlying principle is the partitioning of lipids into the non-polar chloroform phase, while more polar molecules like proteins and carbohydrates remain in the aqueous methanol phase. The primary difference between the two methods lies in the solvent ratios and the sample-to-solvent volume, which can impact extraction efficiency, especially in samples with high lipid content.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For lipid extraction, a solid stationary phase (the sorbent) is used to retain the lipids of interest from the liquid sample. The lipids are then eluted from the sorbent using an appropriate solvent. SPE offers the advantage of high selectivity and the potential for automation.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the three extraction methods. As specific recovery data for this compound is limited in the literature, data for triglycerides (TG), the lipid class to which this compound belongs, is presented as a proxy. Researchers should consider this as an estimate, and method validation with this compound standards is recommended for precise quantification.
| Parameter | Folch Method | Bligh & Dyer Method | Solid-Phase Extraction (SPE) |
| Principle | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid-Phase Chromatography |
| Typical Solvents | Chloroform, Methanol, Water | Chloroform, Methanol, Water | Various (e.g., Hexane, Diethyl Ether, Methanol) |
| Average Triglyceride Recovery | ~86%[1] | Can be lower than Folch, especially in high-lipid samples (>2%)[2][3] | High and reproducible, often >90% (method dependent) |
| Throughput | Moderate | Moderate | High (amenable to automation) |
| Selectivity | Good for total lipids | Good for total lipids | Excellent for specific lipid classes |
| Solvent Consumption | High | Moderate | Low to Moderate |
| Ease of Use | Requires careful phase separation | Requires careful phase separation | Generally straightforward, requires method development |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established literature and can be adapted based on the specific sample type and downstream analysis.
Folch Method (Modified from Folch et al., 1957)
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the collected liquid phase.
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to achieve a clear separation of the two phases.
-
Collection of Lipid Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Solvent Evaporation: Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.
Bligh & Dyer Method (Modified from Bligh and Dyer, 1959)
-
Initial Homogenization: For a 1 mL liquid sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.
-
Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.
-
Addition of Water: Add 1.25 mL of water and vortex for another minute.
-
Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases. The lower organic phase contains the lipids.
-
Collection of Lipid Phase: Carefully aspirate the lower chloroform phase, avoiding the protein disk at the interface.
-
Solvent Evaporation: Dry the collected chloroform phase under a stream of nitrogen.
-
Reconstitution: Resuspend the lipid extract in an appropriate solvent for further analysis. For samples with high lipid content, the Folch method may provide more accurate quantification.[2]
Solid-Phase Extraction (SPE) for Triglycerides
This protocol is a general guideline for using a silica-based SPE cartridge for the separation of triglycerides from a total lipid extract.
-
Column Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the column to dry out.
-
Sample Loading: Dissolve the dried total lipid extract (obtained from a primary extraction like the Folch method) in a small volume of hexane (e.g., 1 mL) and load it onto the conditioned SPE cartridge.
-
Washing (Elution of Less Polar Lipids): Elute less polar lipids, such as cholesterol esters, by washing the column with 10 mL of a hexane:diethyl ether (99:1, v/v) mixture. Collect this fraction separately if other lipid classes are of interest.
-
Elution of Triglycerides: Elute the triglyceride fraction from the column with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture. Collect this fraction in a clean tube.
-
Solvent Evaporation: Evaporate the solvent from the collected triglyceride fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified triglycerides in a suitable solvent for quantification and further analysis.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the logical flow of this compound extraction and analysis.
Caption: General workflow for this compound extraction and analysis.
Caption: Detailed steps in Liquid-Liquid vs. Solid-Phase Extraction.
Concluding Remarks
The choice of an extraction method for this compound should be guided by the specific research question, the nature of the biological matrix, and the available resources.
-
The Folch method is a robust and widely cited technique that generally provides high recovery of total lipids, making it suitable for studies where a comprehensive lipid profile is desired. It is particularly recommended for samples with a high lipid content.[2]
-
The Bligh & Dyer method is a faster alternative to the Folch method and uses less solvent. However, it may result in lower recovery for samples rich in lipids and should be used with caution when absolute quantification is critical in such samples.
-
Solid-Phase Extraction (SPE) offers superior selectivity, allowing for the isolation of specific lipid classes like triglycerides. This is highly advantageous for targeted analysis of this compound, as it reduces sample complexity and potential matrix effects in downstream analytical techniques. Its amenability to automation also makes it ideal for high-throughput applications.
For researchers aiming for the most accurate quantification of this compound, a two-step approach involving an initial total lipid extraction using the Folch method, followed by purification of the triglyceride fraction by SPE, is likely to yield the most reliable results. As with any analytical procedure, method validation using appropriate internal standards is crucial for ensuring data accuracy and reproducibility.
References
Validating the Biological Activity of Synthetic Tripalmitolein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic tripalmitolein, drawing upon experimental data from studies on its constituent fatty acid, palmitoleic acid, and contrasting its effects with other well-characterized lipids. The information is intended to support researchers in evaluating the potential of synthetic this compound for various applications.
Comparative Biological Activity of Fatty Acids
The biological effects of triglycerides are largely determined by their constituent fatty acids. This compound is a triglyceride composed of three molecules of palmitoleic acid, a monounsaturated omega-7 fatty acid. The following table summarizes the observed biological activities of trans-palmitoleic acid (tPA) in comparison to the saturated fatty acid, palmitic acid (PA), and the monounsaturated omega-9 fatty acid, oleic acid (OA). This comparative data provides a basis for validating the expected biological activity of synthetic this compound.
| Biological Endpoint | Synthetic this compound (inferred from trans-Palmitoleic Acid) | Palmitic Acid (PA) | Oleic Acid (OA) | Reference |
| Cell Viability (Hepatocytes) | Increased | Decreased | No significant change or protective against PA-induced toxicity | [1] |
| SIRT1 Gene Expression | Upregulated | No significant effect | Not directly compared in the same study | [1] |
| PPARα Transcriptional Activity | Enhanced at low concentrations | Not directly compared in the same study | Known to be a PPARα agonist | [1] |
| Mitochondrial ROS Production | Not directly measured, but OA (monounsaturated) prevents PA-induced ROS | Increased | No increase; protective against PA-induced ROS | [2] |
| Apoptosis | Not directly measured, but OA (monounsaturated) prevents PA-induced apoptosis | Induced | No induction; protective against PA-induced apoptosis | |
| Insulin Signaling | Not directly measured, but OA (monounsaturated) prevents PA-induced insulin resistance | Impaired | Protective against PA-induced insulin resistance | |
| Lipid Accumulation | Not directly measured, but OA promotes triglyceride storage | Can lead to lipotoxicity if not efficiently stored as triglycerides | Promotes triglyceride storage |
Key Signaling Pathways
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Studies have shown that trans-palmitoleic acid can upregulate the expression of the SIRT1 gene. Activation of SIRT1 is associated with beneficial metabolic outcomes, including improved insulin sensitivity and fatty acid oxidation.
Figure 1: Inferred activation of the SIRT1 signaling pathway by synthetic this compound.
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. Fatty acids and their derivatives are natural ligands for PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation. Research indicates that trans-palmitoleic acid can enhance the transcriptional activity of PPARα.
Figure 2: Inferred activation of the PPARα signaling pathway by synthetic this compound.
Experimental Protocols
The validation of the biological activity of synthetic this compound would involve a series of cell-based assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate hepatocytes (e.g., HepG2 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of synthetic this compound, palmitic acid (as a negative control), and oleic acid (as a comparative control) for 24-48 hours. A vehicle control (e.g., BSA) should also be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Gene Expression Analysis (Real-Time Quantitative PCR)
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the lipids as described for the cell viability assay.
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for SIRT1, PPARα, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Experimental Workflow for Bioactivity Screening
Figure 3: A generalized workflow for validating the biological activity of synthetic this compound.
References
- 1. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tripalmitolein: A Guide for Laboratory Professionals
Tripalmitolein, a triglyceride commonly used in research, is not classified as a hazardous substance, simplifying its disposal process.[1][2] However, adherence to proper laboratory safety and waste management protocols is essential to ensure a safe and compliant work environment. This guide provides detailed procedures for the handling and disposal of this compound.
Immediate Safety and Handling
While this compound is considered non-hazardous, potential exists for minor skin or eye irritation in susceptible individuals.[1][3] Ingestion of large quantities may lead to nausea and vomiting.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this substance.
Key Safety Data Summary
| Property | Value/Classification | Source |
| Hazard Classification | Not classified as hazardous under Regulation (EC) No 1272/2008 | |
| Acute Toxicity | Not classified as acutely toxic | |
| Skin/Eye Irritation | Minor irritation may occur for susceptible persons | |
| Carcinogenicity | No carcinogenic effects reported | |
| Environmental Hazard | Not considered to have adverse effects on the environment in small quantities | |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity and form (spill vs. bulk container).
1. Small Spills:
-
Step 1: Wipe up the spill using an absorbent cloth or paper towels.
-
Step 2: Clean the spill area with soap and water.
-
Step 3: Dispose of the used absorbent materials in the regular laboratory trash, unless local regulations specify otherwise.
2. Large Spills or Bulk Waste:
-
Step 1: Containment: For larger liquid spills, first cover and contain the material with an inert absorbent such as sand, earth, or vermiculite.
-
Step 2: Collection: Carefully sweep or scoop up the absorbed material.
-
Step 3: Packaging: Place the collected waste into a suitable, clearly labeled, and closed container to await disposal. Ensure the container is compatible with oily waste.
-
Step 4: Labeling: Label the container as "Non-Hazardous Waste: this compound" and include the accumulation start date.
-
Step 5: Disposal: Arrange for disposal through your institution's chemical waste contractor or environmental health and safety (EHS) office. The recommended final disposal method is typically landfill. Do not pour this compound down the drain.
3. Disposal of Empty Containers:
-
Step 1: Ensure the container is "RCRA empty," meaning all possible material has been removed by normal means.
-
Step 2: Deface or remove the original product label to prevent misidentification.
-
Step 3: Unless the container held acutely hazardous materials (which this compound is not), it can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Logistics for Handling Tripalmitolein
Tripalmitolein is a triglyceride that is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1][2] It is not found to be acutely toxic, corrosive, or an irritant to skin and eyes, nor is it a sensitizer for the skin or respiratory system.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Tested according to EN 374. Check for leak-tightness before use.[1] |
| Eye and Face Protection | Safety glasses or goggles | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Laboratory coat or coveralls | To prevent skin exposure. |
| Respiratory Protection | Not generally required | In case of inadequate ventilation or potential for aerosol formation, wear respiratory protection. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area is clean and well-ventilated. Use local exhaust ventilation if available.
-
Assemble all necessary equipment and materials before handling the substance.
-
Put on the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Handling :
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
If heating the substance, be aware that it is combustible but not readily ignited. In case of fire, use standard firefighting measures and do not breathe fumes.
-
Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
-
Disposal Route :
-
Do not empty into drains or release into the environment.
-
Dispose of the waste according to local, regional, and national regulations for chemical waste.
-
Handle contaminated packaging in the same manner as the substance itself. Completely emptied packages may be recycled.
-
Experimental Workflow: Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a research setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
